6-Iodo-1H-pyrrolo[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILKNEZBBWEDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640158 | |
| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-75-2 | |
| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Iodo-1H-pyrrolo[3,2-b]pyridine physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties, experimental protocols, and relevant biological context of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. This compound is of significant interest in medicinal chemistry due to its structural similarity to a class of molecules known to exhibit potent biological activities, including kinase inhibition.
Core Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models due to a lack of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Predicted Boiling Point | 360.7 ± 22.0 °C at 760 mmHg | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly available in literature. | |
| Solubility | Soluble in common organic solvents like DMSO and DMF. Limited solubility in aqueous solutions is expected. | Inferred from related compounds |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound could involve the iodination of the parent 1H-pyrrolo[3,2-b]pyridine scaffold. A general procedure, adapted from the synthesis of similar iodinated heterocycles, is outlined below.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure of the molecule. While specific spectral data for this compound is not available, the expected chemical shifts can be predicted based on data from related pyrrolopyridine and iodinated aromatic compounds.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
-
Melting Point Determination: The melting point would be measured using a standard melting point apparatus to assess the purity of the compound.
Solubility Determination
A standard protocol for determining the solubility of the compound in various solvents would involve the following steps:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibrate the mixture at a constant temperature with agitation for a sufficient period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the suspension to remove the undissolved solid.
-
Carefully remove a known aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Biological Context: Kinase Inhibition
Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in the design of kinase inhibitors for the treatment of cancer.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.
The inhibition of specific kinases can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
DOT Script for a Generalized Kinase Inhibitor Signaling Pathway:
Caption: this compound as a potential kinase inhibitor targeting key signaling pathways in cancer cells.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully elucidate its physical properties and biological activity.
References
An In-depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Structure
This compound is a bicyclic aromatic compound containing a fused pyrrole and pyridine ring system, with an iodine atom substituted at the 6-position.
IUPAC Name: this compound[1]
Chemical Structure:
(Image credit: Matrix Scientific)
Physicochemical and Spectroscopic Data
Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1015609-75-2 | [2] |
| Molecular Formula | C₇H₅IN₂ | [2] |
| Molecular Weight | 244.03 g/mol | [2] |
| Boiling Point | 360.7±22.0°C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, dry and sealed from light | [2] |
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis, valued for its ability to undergo cross-coupling reactions. The iodine substituent at the 6-position makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings.[2][4] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures by forming new carbon-carbon bonds.
Applications in Drug Discovery and Development
The pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an iodine atom, as in this compound, provides a versatile handle for medicinal chemists to elaborate the core structure and synthesize libraries of compounds for biological screening.
Derivatives of pyrrolopyridines have shown potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and immunology.[5][6] For example, compounds bearing the 1H-pyrrolo[2,3-b]pyridine core (an isomer of the title compound) have been developed as inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[7]
-
Janus Kinase 3 (JAK3): JAK3 is a key enzyme in cytokine signaling pathways and a target for autoimmune diseases.[8]
-
Phosphodiesterase 4B (PDE4B): PDE4B inhibitors have potential applications in treating inflammatory diseases and neurological disorders.[9]
-
NADPH Oxidase 2 (NOX2): NOX2 inhibitors are being investigated for their neuroprotective effects in diseases like Alzheimer's.[3]
The utility of this compound lies in its role as a key starting material for the synthesis of such kinase inhibitors through cross-coupling reactions.
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like this compound. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[4][8][10]
Objective: To synthesize a 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.
Visualizations
Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway involving Fibroblast Growth Factor Receptor (FGFR), a common target for inhibitors derived from pyrrolopyridine scaffolds.
Caption: Simplified FGFR signaling pathway and point of inhibition.
References
- 1. CID 66775337 | C14H12N4 | CID 66775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS: 1015609-75-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated azaindole derivative, serves as a pivotal building block in medicinal chemistry and organic synthesis. Its strategic importance lies in its utility as a versatile intermediate for the construction of complex heterocyclic scaffolds, particularly those with therapeutic potential. The presence of an iodine atom at the 6-position of the pyrrolo[3,2-b]pyridine core renders the molecule highly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This reactivity profile has positioned this compound as a key precursor in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a focus on detailed experimental protocols and its role in the development of next-generation therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature and should be handled with care, as it is classified as an irritant.[1] For optimal stability, it should be stored at 2-8°C in a dry and light-sealed environment.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1015609-75-2 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Boiling Point | 360.7 ± 22.0 °C at 760 mmHg (Predicted) | [2] |
| MDL Number | MFCD09859119 | [1] |
| Purity | ≥95% | [2] |
Synthesis and Characterization
Postulated Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound, starting from the commercially available 1H-pyrrolo[3,2-b]pyridine.
General Experimental Protocol for Iodination
The following is a generalized protocol for the iodination of a heterocyclic compound, which could be adapted for the synthesis of this compound.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF) or a mixture of Carbon Tetrachloride (CCl₄) and Pyridine
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., DMF or CCl₄/pyridine) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the iodinating agent (e.g., I₂ or NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Characterization
While detailed spectral data for this compound is not widely published, analytical data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers upon request.[3]
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors.[4][5] The iodo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position.
Role in the Synthesis of Kinase Inhibitors
Derivatives of the pyrrolo[2,3-b]pyridine scaffold, which is structurally related to the pyrrolo[3,2-b]pyridine core, have been extensively investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[4][5] These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
The general strategy involves using this compound as a scaffold to which different functional groups can be attached via Suzuki coupling to optimize the binding affinity and selectivity for the target kinase.
Representative Signaling Pathway: JAK-STAT Pathway
Derivatives of this compound are designed to inhibit kinases such as JAK3. The JAK-STAT signaling pathway is a critical pathway in the immune system. Inhibition of JAKs can modulate the immune response, making it a valuable therapeutic strategy for autoimmune diseases and organ transplant rejection.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like this compound. This protocol is based on general procedures and may require optimization for specific substrates.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its amenability to palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the synthesis of libraries of complex heterocyclic compounds, particularly for the development of targeted kinase inhibitors. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic potential of this important building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound [myskinrecipes.com]
- 3. 1015609-75-2 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Spectroscopic Profile of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. Additionally, this guide outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.21 | d | H-5 |
| 7.82 | d | H-7 |
| 7.55 | t | H-2 |
| 6.64 | t | H-3 |
| 12.4 (broad) | s | N-H |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 147.1 | C-7a |
| 143.2 | C-5 |
| 130.5 | C-3a |
| 125.8 | C-2 |
| 121.9 | C-7 |
| 102.3 | C-3 |
| 91.5 | C-6 |
Predicted in DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 243.96 | [M]⁺ (Monoisotopic Mass) |
| 117.05 | [M-I]⁺ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3000 | N-H Stretch |
| 1610-1580 | C=C Stretch (Aromatic) |
| 1550-1500 | N-H Bend |
| 1470-1430 | C-N Stretch |
| 850-750 | C-H Bend (Aromatic) |
| 600-500 | C-I Stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for heterocyclic compounds like this compound and can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR:
-
Acquire the spectrum at a controlled temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
A wider spectral width will be required compared to ¹H NMR.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent will depend on the ionization technique used.
2. Instrumentation and Data Acquisition:
-
A variety of mass spectrometers can be used, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to create a fine spray of charged droplets.
-
Electron Impact (EI): This is a hard ionization technique that can provide information about the molecular structure through fragmentation patterns. The sample is vaporized and then bombarded with a high-energy electron beam.
-
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the isotopic pattern, particularly for the presence of iodine, which has a characteristic isotopic signature.
-
Interpret the fragmentation pattern (if any) to gain insights into the structure of the molecule.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.
-
Potassium Bromide (KBr) Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
2. Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or with the pure KBr pellet/salt plates).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Analysis:
-
The acquired spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Determining the Solubility of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination in common organic solvents. It outlines detailed experimental protocols for both kinetic and thermodynamic solubility assays, including the shake-flask method and turbidimetric analysis. Furthermore, this guide presents a structured approach to data presentation and includes a logical workflow diagram to aid researchers in establishing a robust solubility profile for this compound, a critical parameter for its progression in the drug discovery pipeline.
Introduction
This compound is a substituted pyrrolopyridine, a class of heterocyclic compounds that are integral scaffolds in many biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are fundamental to their potential as therapeutic agents. Solubility influences every stage of the drug development process, from initial screening and formulation to bioavailability and pharmacokinetics. Poor solubility can be a significant hurdle, leading to challenges in formulation and potentially compromising in vivo efficacy.
This guide provides researchers with the necessary protocols to systematically determine the solubility of this compound in a range of common organic solvents frequently used in drug discovery, such as dimethyl sulfoxide (DMSO), ethanol, methanol, dimethylformamide (DMF), acetone, and acetonitrile.
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published literature. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This structured format allows for a clear and comparative overview of the compound's solubility profile.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| DMSO | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| Ethanol | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| Methanol | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| DMF | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| Acetone | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| Acetonitrile | Thermodynamic | 25 | Data to be determined | Data to be determined | |
| Aqueous Buffer (pH 7.4) | Kinetic | 25 | Data to be determined | Data to be determined |
Experimental Protocols
To ensure accurate and reproducible solubility data, it is crucial to employ standardized experimental protocols. This section details the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the saturated concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, DMF, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vial to ensure that excess solid remains, indicating that a saturated solution has been achieved.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[2][3][4] This method is amenable to high-throughput screening.
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity measurement capabilities (e.g., measuring absorbance at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the solutions by gentle shaking.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with the same concentration of DMSO).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process for determining the solubility of a compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine: Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodo-1H-pyrrolo[3,2-b]pyridine, an isomer of the broader azaindole family, represents a crucial heterocyclic scaffold in the field of medicinal chemistry. While a singular, seminal publication detailing its initial discovery is not readily apparent in publicly accessible literature, its importance lies in its utility as a versatile synthetic intermediate for the development of therapeutic agents. This technical guide consolidates available information on the synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core, proposes a plausible synthetic route for the 6-iodo derivative based on established methodologies, and explores the applications of this scaffold in drug discovery, particularly in the realm of kinase inhibitors.
Introduction to the 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Core
The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged structure in medicinal chemistry.[1] It serves as a bioisostere of indole, where the introduction of a nitrogen atom into the benzene ring can modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.[1] This often leads to improved pharmacokinetic profiles and enhanced target binding. Halogenated derivatives of 4-azaindole, such as this compound, are particularly valuable as they provide a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
Synthesis of the this compound Core
The first reported synthesis of this compound (CAS Number: 1015609-75-2) is not explicitly detailed in a dedicated publication.[2][3][4][5][6] However, its preparation can be inferred from general and established methods for the synthesis of substituted 4- and 6-azaindoles.[7][8] The Bartoli indole synthesis is a prominent method for constructing the 4- and 6-azaindole nucleus and represents a plausible route to the title compound.[7]
Proposed Synthetic Pathway: The Bartoli Indole Synthesis
The Bartoli indole synthesis involves the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent.[7] For the synthesis of this compound, a suitable starting material would be a 2-substituted-3-nitro-5-iodopyridine. The presence of a substituent ortho to the nitro group is often beneficial for the reaction's success.[7]
Caption: Proposed synthetic workflow for this compound via the Bartoli reaction.
Representative Experimental Protocol (Bartoli Synthesis)
The following is a representative experimental protocol for the synthesis of a 6-halo-4-azaindole, adapted from established procedures for the Bartoli synthesis of azaindoles. This protocol is intended to be illustrative for the synthesis of this compound.
Materials:
-
2-Chloro-5-iodo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-chloro-5-iodo-3-nitropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide (3-4 equivalents) is added dropwise to the cooled solution, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to -20 °C and stirred for several hours.
-
The reaction is quenched by the slow addition of a 20% aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Overview of Synthetic Methodologies for the 4-Azaindole Core
Several synthetic strategies have been developed for the construction of the 4-azaindole scaffold. A summary of key methods is presented in the table below.
| Synthetic Method | Starting Materials | Key Features | Reference(s) |
| Bartoli Indole Synthesis | Substituted nitropyridines, Vinyl Grignard reagents | Direct synthesis of 4- and 6-azaindoles. Yields can be moderate. | [7] |
| Fischer Indole Synthesis | Pyridylhydrazines, Ketones/Aldehydes | Can be efficient for 4- and 6-azaindoles, particularly with electron-donating groups on the hydrazine. | [8] |
| Palladium-Catalyzed Cyclizations | ortho-Amino alkynylpyridines | High yields and mild reaction conditions. Versatile for a range of substituted azaindoles. | [9] |
| Leimgruber-Batcho Reaction | Nitropyridines | A two-step process involving the formation of an enamine followed by reductive cyclization. | [1] |
Applications in Drug Discovery
The 4-azaindole scaffold is a prominent feature in many biologically active molecules, particularly as a core component of kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The ability to functionalize the 4-azaindole core at various positions makes it a versatile template for designing potent and selective inhibitors for a range of therapeutic targets.
While specific biological data for this compound is not widely published, its utility as a synthetic intermediate suggests its role in the development of more complex molecules with potential therapeutic applications. The iodo-substituent is particularly useful for introducing further diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Representative Signaling Pathway: Inhibition of a Kinase
To illustrate the role of the 4-azaindole scaffold in a biological context, the following diagram depicts a generalized signaling pathway where a 4-azaindole-containing drug acts as a kinase inhibitor. This is a representative example and does not correspond to a known activity of this compound itself.
Caption: Representative signaling pathway illustrating kinase inhibition by a 4-azaindole-based drug.
Conclusion
This compound is a valuable, albeit not extensively documented, heterocyclic compound. Its significance stems from its role as a key building block in the synthesis of more complex molecules, particularly for applications in drug discovery. While its specific discovery and history are not detailed in dedicated publications, its synthesis can be achieved through established methods for constructing the 4-azaindole core. The continued exploration of the reactivity and applications of this and related halogenated azaindoles will undoubtedly contribute to the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 1015609-75-2 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound-景明化工股份有限公司 [echochemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[3,2-b]pyridine core and its isomers, with a focus on its applications in oncology, inflammation, and neurology. This document details quantitative structure-activity relationship data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid researchers in the development of novel therapeutics based on this remarkable heterocyclic system.
Anticancer Activity: A Multi-pronged Approach to Oncology
Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in the development of novel anticancer agents, acting through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
The pyrrolo[3,2-b]pyridine core and its isomers are particularly well-suited for targeting the ATP-binding site of various kinases implicated in cancer progression.
A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a key driver in several cancers. Notably, compound 1r from this series exhibited an IC50 of 30 nM against FMS kinase, demonstrating significant potency.[1] Furthermore, this compound displayed broad-spectrum antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1][2]
Another isomer, the 1H-pyrrolo[2,3-b]pyridine scaffold, is the core of a new class of fibroblast growth factor receptor (FGFR) inhibitors. Compound 4h from this series showed impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4]
The table below summarizes the in vitro anticancer activity of selected pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound | Target | IC50 (nM) | Cell Line(s) | IC50 (µM) | Reference(s) |
| 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 | [1][2] |
| KIST101029 | FMS Kinase | 96 | Ovarian, Prostate, Breast Cancer | Not specified in snippet | [1] |
| 4h | FGFR1 | 7 | 4T1, MDA-MB-231, MCF-7 | Not specified in snippet | [3][4] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 |
Tubulin Polymerization Inhibition
A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing cell cycle arrest. The standout compound, 10t , demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[5]
The following table presents the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference(s) |
| 10t | 0.12 | 0.15 | 0.21 | [5] |
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
The pyrrolo[3,2-b]pyridine scaffold has also been successfully exploited to develop potent anti-inflammatory agents by targeting enzymes such as phosphodiesterase 4B (PDE4B).
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective PDE4B inhibitors. These compounds were shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.
The table below summarizes the PDE4B inhibitory activity of a representative compound from this series.
| Compound | PDE4B IC50 (µM) | Selectivity vs PDE4D | Reference(s) |
| 7 | 0.48 | Not specified in snippet | [6] |
Neurological Disorders: Modulating Key Signaling Pathways in the CNS
The versatility of the pyrrolo[3,2-b]pyridine core extends to the development of agents for neurological disorders, with promising activity as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) for Alzheimer's disease and as allosteric modulators of NMDA receptors.
GSK-3β Inhibition for Alzheimer's Disease
GSK-3β is a key kinase implicated in the pathophysiology of Alzheimer's disease. Several studies have highlighted the potential of GSK-3β inhibitors in mitigating the progression of this neurodegenerative disorder.[7][8][9][10][11]
Allosteric Modulation of GluN2B NMDA Receptors
The 1H-pyrrolo[3,2-b]pyridine scaffold has been utilized to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. These modulators bind at the interface between the GluN1 and GluN2B amino-terminal domains, offering a novel approach to treating neurological conditions associated with NMDA receptor dysfunction.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides (General Procedure)
This protocol describes the synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, which has shown potent PDE4B inhibitory activity.[6]
-
Chan-Lam Coupling: The common intermediate 8 (a substituted 1H-pyrrolo[2,3-b]pyridine) is subjected to a Chan-Lam coupling reaction to yield the corresponding boronic acid derivative 9 .
-
Saponification: The ester group of 9 is saponified to the corresponding carboxylic acid 10 .
-
Amide Coupling: The carboxylic acid 10 is then coupled with a variety of amines using standard peptide coupling reagents (e.g., T3P, DIPEA) to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide compounds 11a-o .
In Vitro Phosphodiesterase 4B (PDE4B) Inhibition Assay
This fluorescence polarization (FP)-based assay is a common method for measuring PDE4B activity.[15]
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Roflumilast) in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute recombinant PDE4B enzyme in assay buffer and add 10 µL to each well (except for the "no enzyme" control).
-
Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 8 µL of a FAM-cAMP solution in assay buffer to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Macrophage TNF-α Release Assay
This protocol details the measurement of TNF-α production by macrophages in response to pro-inflammatory stimuli and the inhibitory effect of test compounds.[16][17][18][19][20]
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for a specified period (e.g., 4-24 hours) to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of TNF-α in each sample by comparison to a standard curve and calculate the percent inhibition of TNF-α release for each compound concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyrrolo[3,2-b]pyridine derivatives.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. Pyrrolo[2,3-b]pyridine derivatives have been developed as CDK8 inhibitors, which can modulate this pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
GSK-3β Signaling in Alzheimer's Disease
GSK-3β plays a central role in the pathology of Alzheimer's disease by contributing to both amyloid-β production and tau hyperphosphorylation.[7][8][9][10][11]
Caption: Role of GSK-3β in Alzheimer's disease pathology.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Pyrrolo[3,2-b]pyridine derivatives targeting components of this pathway, such as IKKα, hold therapeutic promise.[21][22][23][24]
Caption: The canonical NF-κB signaling pathway.
Allosteric Modulation of GluN2B-containing NMDA Receptors
Negative allosteric modulators targeting the GluN2B subunit of the NMDA receptor offer a subtle yet effective way to control neuronal excitability.[12][13][14][25]
Caption: Mechanism of negative allosteric modulation of GluN2B-containing NMDA receptors.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 10. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-Iodo-1H-pyrrolo[3,2-b]pyridine Derivatives: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on the biological activity and therapeutic targets of 6-Iodo-1H-pyrrolo[3,2-b]pyridine derivatives. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader pyrrolopyridine scaffold, including closely related isomers such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. The data and experimental protocols presented herein are derived from studies on these related compounds and should be considered as a predictive framework for the potential applications of this compound derivatives, pending specific experimental validation.
Introduction
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purine, the core of adenosine triphosphate (ATP). This mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly protein kinases.[1] The diverse biological activities of this class of compounds have led to the development of several approved drugs and numerous clinical candidates for the treatment of cancers and other diseases.[1] Halogenation, such as the introduction of an iodine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing binding affinity, selectivity, and metabolic stability.
This technical guide summarizes the known therapeutic targets of pyrrolopyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers and drug development professionals in exploring the potential of this compound derivatives.
Key Therapeutic Targets and Mechanisms of Action
The primary therapeutic targets for pyrrolopyridine derivatives identified in the literature are protein kinases and tubulin. These targets are critical for cell proliferation, survival, and signaling, making them highly relevant in oncology.
Protein Kinase Inhibition
Pyrrolopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which play a central role in signal transduction pathways that are often dysregulated in cancer.
a) Fibroblast Growth Factor Receptors (FGFRs):
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs.[2]
b) Glycogen Synthase Kinase 3β (GSK-3β):
GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.
c) Janus Kinases (JAKs):
JAKs are a family of tyrosine kinases that mediate signaling from cytokine receptors and are critical for immune and inflammatory responses. JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.[3]
d) Other Kinases:
The pyrrolopyridine scaffold has been explored for its inhibitory activity against a broad range of other kinases, including Epidermal Growth Factor Receptor (EGFR), and has been reviewed as a versatile scaffold for targeting various kinases.[1][4]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[5]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative pyrrolopyridine derivatives against various cancer cell lines and specific protein kinases.
Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical) | 0.12 |
| SGC-7901 (Gastric) | 0.15 | |
| MCF-7 (Breast) | 0.21 |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2]
| Compound ID | Kinase Target | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compounds.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, ATP, and the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Conclusion
The pyrrolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. While specific data on this compound derivatives is currently lacking in the public domain, the extensive research on related isomers strongly suggests that this class of compounds holds significant potential as inhibitors of key cancer-related targets such as protein kinases and tubulin. The introduction of a 6-iodo substituent may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate and advance the investigation of this compound derivatives as potential drug candidates. Further synthesis and biological evaluation of this specific scaffold are warranted to fully elucidate its therapeutic potential.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Pyrrolopyridines: A Comprehensive Review for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. The strategic incorporation of halogen atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of halogenated pyrrolopyridine compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas, including oncology, virology, and neuroscience.
Anticancer Activity of Halogenated Pyrrolopyridines
Halogenated pyrrolopyridines have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.
Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a versatile scaffold for the design of kinase inhibitors. Halogenation of this core has been shown to enhance binding affinity and selectivity for various kinases implicated in cancer.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | HepG2, MCF-7, HCT-116, PC-3 | 29-59 (cytotoxicity) | [1] |
| Compound 5k (a halogenated pyrrolo[2,3-d]pyrimidine derivative) | EGFR | - | 0.040 | [1] |
| Compound 5k | Her2 | - | 0.098 | [1] |
| Compound 5k | VEGFR2 | - | 0.204 | [1] |
| Compound 5k | CDK2 | - | 0.155 | [1] |
| PHA-793887 (a pyrrolo[2,3-d]pyrimidine-based CDK inhibitor) | CDK2 | - | 0.008 | [2][3] |
| PHA-793887 | CDK1 | - | 0.060 | [2][3] |
| PHA-793887 | CDK4 | - | 0.062 | [2][3] |
| PHA-793887 | CDK9 | - | 0.138 | [2][3] |
| PF-06651600 (a pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor) | JAK3 | - | 0.057 | [4] |
| PF-06651600 | JAK1, JAK2, TYK2 | - | >10 | [4] |
Halogenated pyrrolo[2,3-d]pyrimidines often exert their anticancer effects by inhibiting protein kinases, leading to the disruption of signaling pathways that control cell growth and proliferation. This inhibition can subsequently trigger programmed cell death, or apoptosis.
References
Methodological & Application
Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine from starting materials
Introduction
6-Iodo-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family of heterocycles, represents a valuable building block in medicinal chemistry and drug development. The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The presence of an iodine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note details a robust and regioselective multi-step synthesis of this compound starting from a commercially available substituted pyridine.
Overview of the Synthetic Approach
Direct electrophilic iodination of the parent 1H-pyrrolo[3,2-b]pyridine is expected to be unselective, with preferential substitution occurring on the electron-rich pyrrole ring. To overcome this challenge and ensure regioselective installation of the iodine atom at the 6-position, a multi-step approach is employed. The strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The selected synthetic route is a Sonogashira coupling followed by an intramolecular cyclization, a reliable method for the formation of fused heterocyclic systems.
The overall synthetic transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine
This step involves a palladium-catalyzed Sonogashira coupling between 2-amino-3-bromo-6-iodopyridine and trimethylsilylacetylene.
Reaction Scheme:
Caption: Sonogashira coupling reaction.
Procedure:
-
To a solution of 2-amino-3-bromo-6-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triethylamine (Et3N, 3.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq).
-
The resulting mixture is degassed with argon for 15 minutes.
-
Trimethylsilylacetylene (1.2 eq) is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine as a solid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-3-bromo-6-iodopyridine | 312.89 | 10.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 12.0 | 1.2 |
| Triethylamine | 101.19 | 30.0 | 3.0 |
| Copper(I) iodide | 190.45 | 0.5 | 0.05 |
| Pd(PPh3)2Cl2 | 701.90 | 0.3 | 0.03 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine | 3.31 | 2.88 | 87 |
Step 2: Synthesis of this compound
This final step involves the deprotection of the silyl group followed by an intramolecular cyclization to form the pyrrole ring.
Reaction Scheme:
Caption: Deprotection and intramolecular cyclization.
Procedure:
-
To a solution of 2-amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine (1.0 eq) in anhydrous THF is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude intermediate, 2-amino-3-ethynyl-6-iodopyridine, is used in the next step without further purification.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) is added a solution of the crude 2-amino-3-ethynyl-6-iodopyridine in DMF dropwise at 0 °C.
-
The reaction mixture is then heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound as a solid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine | 330.20 | 8.7 | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | 261.47 | 9.6 | 1.1 |
| Sodium Hydride (60%) | 24.00 | 13.1 | 1.5 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 2.12 | 1.55 | 73 |
Characterization Data
This compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.55 (t, J = 2.8 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 6.50 (dd, J = 2.8, 1.6 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 148.2, 142.5, 128.9, 125.7, 122.4, 101.8, 98.6.
-
MS (ESI): m/z 244.9 [M+H]⁺.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described multi-step synthetic route, commencing from a commercially available halogenated pyridine, offers excellent regiocontrol and good overall yields. This method is scalable and provides a valuable intermediate for the development of novel therapeutics in drug discovery programs. The presented data and experimental procedures are intended to be a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.
Application Notes and Protocols for Suzuki Coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This document provides a detailed protocol for the Suzuki coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with various boronic acids, a key transformation for the synthesis of diverse compound libraries for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1][2] For this compound, the reaction proceeds via a catalytic cycle involving the oxidative addition of the iodo-azaindole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3][4][5]
Experimental Protocols
This section outlines a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[6][7]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[4][5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath/microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[8] The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki coupling reactions of iodo-heterocycles, providing a basis for the selection of conditions for this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Chloroindoles/Azaindoles | Aryl/Heteroaryl boronic acids | Pd₂(dba)₃/XPhos (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [6] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | N/A | [8] |
| 3-Iodo-1H-indazole | Arylboronic acids | Pd(dppf)Cl₂ (5) | K₂CO₃ | DMF | 100 | 70-90 | [7] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 | [9] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 100 | 92 | [9] |
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the coupling of this compound.
Caption: Suzuki-Miyaura Catalytic Cycle for this compound.
Caption: Experimental Workflow for Suzuki Coupling of this compound.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions for 6-Iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. The 1H-pyrrolo[3,2-b]pyridine scaffold, an important heterocyclic motif, is a key component in many biologically active compounds. The functionalization of this core, particularly at the 6-position, is of significant interest for the development of novel therapeutics. This document provides detailed application notes and a generalized protocol for the Heck reaction of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with various alkenes.
Reaction Scheme
The general scheme for the Heck reaction of this compound involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 6-alkenyl-1H-pyrrolo[3,2-b]pyridine derivative.
Caption: General Heck reaction of this compound.
Recommended Reaction Conditions
The optimal conditions for a Heck reaction are highly substrate-dependent. For this compound, a systematic evaluation of catalysts, bases, solvents, and temperature is recommended. Based on protocols for structurally similar heterocyclic compounds, such as iodoindazoles, the following conditions serve as an excellent starting point for optimization.
Table 1: Summary of Typical Heck Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2-10 mol%. Other catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ can also be effective. |
| Ligand | Triphenylphosphine (PPh₃) or None | For Pd(OAc)₂, a ligand may not be necessary, but can improve yield and stability. |
| Base | Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) | 1.5-3.0 equivalents. Inorganic bases are often preferred for their ease of removal. |
| Alkene | Acrylates, Styrenes | 1.1-2.0 equivalents. Electron-poor alkenes are generally more reactive. |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene | Anhydrous conditions are recommended. |
| Temperature | 80-120 °C | Reaction temperature should be optimized for each specific substrate combination. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS until consumption of the starting material. |
Experimental Protocol: Representative Procedure for Heck Coupling with Methyl Acrylate
This protocol details a representative Heck reaction using methyl acrylate as the coupling partner with this compound.
Materials and Equipment:
-
This compound
-
Methyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), Palladium(II) Acetate (e.g., 0.025 mmol, 5 mol%), and Sodium Carbonate (e.g., 1.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (e.g., 2.5 mL) followed by methyl acrylate (e.g., 0.75 mmol, 1.5 eq) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(2-methoxycarbonyl-vinyl)-1H-pyrrolo[3,2-b]pyridine.
Experimental Workflow
Caption: High-level workflow for the Heck reaction protocol.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like sodium carbonate are irritants.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional materials. The 7-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core at the 6-position via C-N bond formation provides a valuable strategy for the generation of novel derivatives with potential therapeutic applications.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with both primary and secondary amines. The methodologies are based on established procedures for structurally related heteroaromatic systems and aim to provide a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the iodo-substituted heterocycle with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative is formed via reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, ultimately affecting reaction efficiency and substrate scope. For the amination of electron-rich and potentially coordinating heterocycles like 7-azaindoles, sterically hindered biarylphosphine ligands are often employed.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for the amination of structurally similar halo-7-azaindole derivatives. These data provide a valuable reference for optimizing the reaction for the target substrate. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds may allow for milder reaction conditions or shorter reaction times.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 16 | 85-95 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 16 | 80-90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 24 | 75-85 |
| 4 | 2-Aminopyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 80 | 24 | 60-70 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | 16 | 90-98 |
| 2 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | 18 | 85-95 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | 16 | 90-97 |
| 4 | Indoline | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 80 | 24 | 70-80 |
Experimental Protocols
Materials and Methods
-
Reagents: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst), phosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines), base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF), and anhydrous solvent (e.g., Tetrahydrofuran (THF)). All reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Equipment: Schlenk tube or a sealed reaction vial, magnetic stirrer with heating capabilities, syringes, and standard laboratory glassware for workup and purification.
Protocol 1: General Procedure for Amination with Primary Amines
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add LiHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-(alkyl/arylamino)-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: General Procedure for Amination with Secondary Amines
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add LiHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-(dialkyl/diaryl/alkyl(aryl)amino)-1H-pyrrolo[3,2-b]pyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized 7-azaindole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds, including kinase inhibitors.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The functionalization of this heterocyclic system through carbon-carbon and carbon-nitrogen bond formation is a critical strategy in the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful and efficient methods for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 6-position of the pyrrolo[3,2-b]pyridine core, starting from the readily available 6-iodo derivative.
The products of these reactions have shown potential as inhibitors of various protein kinases, including Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the reaction conditions and provide representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 6-position of the pyrrolo[3,2-b]pyridine core and various aryl or heteroaryl boronic acids or esters.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Related 6-Bromo-1H-pyrrolo[3,2-c]pyridines
While specific data for this compound is limited in the literature, the following table summarizes the results for the analogous Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids, providing a strong indication of expected yields and conditions.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | 2-Methoxyphenylboronic acid | 6-(2-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 3 | 3-Methoxyphenylboronic acid | 6-(3-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 61 |
| 4 | 4-Ethoxyphenylboronic acid | 6-(4-Ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.06 equiv)
-
K₂CO₃ (5.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add this compound, the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 125 °C for 26 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of 6-amino-1H-pyrrolo[3,2-b]pyridine derivatives.
Quantitative Data Summary for Buchwald-Hartwig Amination of a Related 6-Bromo-1H-indazole
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3 | Morpholine | 6-(morpholino)-1H-indazole | 95 |
| 4 | Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for the amination of related halo-pyridines and -indazoles.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous 1,4-dioxane or Toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the amine and anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynyl-1H-pyrrolo[3,2-b]pyridines.
Quantitative Data Summary for Sonogashira Coupling of Related Aryl Iodides
The following data for the Sonogashira coupling of various aryl iodides with phenylacetylene provides an indication of the expected efficiency of the reaction.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 85 |
| 2 | 1-Iodo-4-fluorobenzene | 1-Fluoro-4-phenylethynylbenzene | 80 |
| 3 | 2-Amino-3-iodopyridine | 2-Amino-3-(2-phenylethynyl)pyridine | 93 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl iodides.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 6-alkynyl-1H-pyrrolo[3,2-b]pyridine.
Application in Drug Discovery: Targeting the JAK/STAT Signaling Pathway
Derivatives of 1H-pyrrolo[3,2-b]pyridine have emerged as potent inhibitors of Janus kinases (JAKs).[1][2][3][4][5] The JAK/STAT signaling pathway is a crucial cascade for a multitude of cytokine and growth factor receptors that are involved in cell growth, differentiation, and immune responses.[2] Aberrant activation of this pathway is a hallmark of various cancers and inflammatory diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade.
Caption: Inhibition of the JAK/STAT pathway by a pyrrolopyridine derivative.
The diagram above illustrates the canonical JAK/STAT signaling pathway and the mechanism of its inhibition. Upon cytokine binding (1), the receptor dimerizes, leading to the activation of associated JAKs (2). Activated JAKs then phosphorylate STAT proteins (3), which subsequently dimerize (4) and translocate to the nucleus (5) to regulate gene transcription (6). A 6-substituted-1H-pyrrolo[3,2-b]pyridine-based inhibitor can bind to the ATP-binding pocket of JAK, preventing the phosphorylation of STATs and thereby blocking the entire downstream signaling cascade.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized 7-azaindole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to compounds with significant potential in drug discovery, particularly as inhibitors of key signaling pathways such as the JAK/STAT cascade. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-pyrrolo[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of potent and selective kinase inhibitors. The pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is recognized as a privileged structure in kinase inhibitor design. It effectively mimics the adenine core of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of the kinase active site. The iodine atom at the 6-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Derivatives of the pyrrolopyridine core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers and other diseases.[3][4][5][6] The strategic functionalization of the this compound core allows for the development of targeted therapies that can modulate these pathways.
Data Presentation: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro kinase inhibitory activities of representative pyrrolopyridine-based compounds against various cancer-related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - |
Data extracted from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[2]
Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1
| Compound ID | IC50 (nM) | Reference Compound | IC50 (nM) |
| 15y | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 |
Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl- or heteroarylboronic acids. This reaction is a cornerstone for diversifying the core scaffold.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel, add this compound, the aryl- or heteroarylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-1H-pyrrolo[3,2-b]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (specific to the kinase)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase-specific substrate, and the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the anti-proliferative effects of the synthesized kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Remove the old medium and treat the cells with the diluted inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound precursor.
Caption: VEGFR2 Signaling Pathway.
Caption: EGFR/HER2 Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Kinase Inhibitor Synthesis Workflow.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Iodo-1H-pyrrolo[3,2-b]pyridine in Cancer Research: A Prospectus Based on Structurally Related Compounds
Disclaimer: As of the latest literature review, there is no direct published research available on the specific application of 6-Iodo-1H-pyrrolo[3,2-b]pyridine in cancer research. The following application notes and protocols are constructed based on the significant anticancer activities reported for its structural isomers and related heterocyclic scaffolds, such as pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines, and pyrazolo[3,4-b]pyridines. This document serves as a guide for researchers and drug development professionals on the potential avenues of investigation for this compound as a novel scaffold in oncology.
Application Notes
The 1H-pyrrolo[3,2-b]pyridine core, a nitrogen-containing heterocyclic system, is a "privileged scaffold" in medicinal chemistry. The introduction of an iodine atom at the 6-position provides a strategic handle for further chemical modifications (e.g., through cross-coupling reactions) to explore structure-activity relationships (SAR). Based on the activities of its isomers, this compound could be a valuable starting point for developing novel therapeutics targeting several key pathways in cancer.
Potential as a Kinase Inhibitor
Numerous derivatives of related pyrrolopyridine and pyrazolopyridine scaffolds have demonstrated potent inhibition of various protein kinases implicated in cancer progression.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h from a reported series showed significant inhibitory activity against FGFR1, 2, and 3.[1][2]
-
c-Met Inhibition: The c-Met/HGF signaling pathway is crucial in cell proliferation, migration, and invasion. 1H-pyrrolo[2,3-b]pyridine derivatives bearing an aromatic hydrazone moiety have been synthesized and identified as selective c-Met kinase inhibitors.[3]
-
Other Kinase Targets: Related scaffolds have shown inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8), TANK-binding kinase 1 (TBK1), and Phosphodiesterase 4B (PDE4B), highlighting the versatility of the pyrrolopyridine core in targeting different kinases.[4][5][6]
The exploration of this compound derivatives as kinase inhibitors would be a logical first step in its evaluation as a cancer therapeutic.
Potential as a Microtubule Targeting Agent
Microtubules are a well-validated target in cancer therapy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[7] This suggests that the pyrrolopyridine scaffold can be adapted to interact with tubulin.
Potential as a Topoisomerase IIα Inhibitor
Topoisomerase IIα is a critical enzyme in DNA replication and a target for several established chemotherapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[8] This provides another potential mechanism of action to investigate for novel derivatives of this compound.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro efficacy of various pyrrolopyridine and pyrazolopyridine derivatives against different cancer cell lines and protein kinases. This data provides a benchmark for the potential potency of novel compounds based on the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine and Pyrazolopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| 1H-pyrrolo[2,3-b]pyridine derivative (7c) | c-Met | 506 | [3] |
| 1H-pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | 0.2 | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative (22) | CDK8 | 48.6 | [6] |
Table 2: Antiproliferative Activity of Pyrrolopyridine and Pyrazolopyridine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa | Cervical Cancer | 0.12 | [7] |
| SGC-7901 | Gastric Cancer | 0.15 | [7] | |
| MCF-7 | Breast Cancer | 0.21 | [7] | |
| 1H-pyrrolo[2,3-b]pyridine derivative (7c) | A549 | Lung Cancer | 0.82 | [3] |
| HepG2 | Liver Cancer | 1.00 | [3] | |
| PC-3 | Prostate Cancer | 0.92 | [3] | |
| Pyrazolo[3,4-b]pyridine derivative (8c) | NCI-60 Panel | Various | 1.33 (MG-MID) | [8] |
Experimental Protocols (Templates for Investigation)
The following are template protocols based on standard methodologies used to evaluate the anticancer potential of novel compounds, which would be applicable to derivatives of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Hypothetical Signaling Pathway and Drug Target
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for the preclinical evaluation of novel anticancer compounds.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for establishing structure-activity relationships.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 6-Iodo-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The pyrrolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This document outlines a proposed research and development workflow for novel anti-inflammatory agents based on the 6-Iodo-1H-pyrrolo[3,2-b]pyridine core structure. While limited specific data exists for this exact scaffold, the protocols and strategies presented here are based on established methodologies for analogous pyrrolopyridine and fused pyrrole compounds.[1][2] The iodine atom at the 6-position offers a versatile handle for further chemical modification, making it an attractive starting point for a drug discovery campaign.
Proposed Synthetic Approach
The synthesis of this compound derivatives can be approached through a multi-step synthetic route, likely involving the construction of the pyrrolopyridine core followed by iodination or the use of an iodinated precursor. A possible, though currently hypothetical, synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for the generation of a this compound derivative library.
Experimental Protocols: Screening Cascade for Anti-Inflammatory Activity
A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory candidates from the synthesized library.
Tier 1: In Vitro Cellular Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: To assess the ability of test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.
-
Pre-treat cells with various concentrations of test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxic effects.
-
Calculate the half-maximal inhibitory concentration (IC50) for NO production.
-
2. Cytokine Release Assay (TNF-α and IL-6)
-
Principle: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from LPS-stimulated macrophages.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as for the NO inhibition assay.
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
-
Tier 2: In Vitro Enzymatic and Mechanistic Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: To determine the inhibitory activity of the compounds against the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Incubate the respective enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compounds.
-
Measure the production of prostaglandins (e.g., PGE2) using the provided detection method (e.g., colorimetric or fluorescent).
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.
-
2. NF-κB Activation Assay
-
Principle: To investigate if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
-
Protocol:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Treat the cells with test compounds for 1 hour before stimulating with LPS or TNF-α.
-
After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene activity.
-
A reduction in reporter activity indicates inhibition of the NF-κB pathway.
-
Caption: A tiered in vitro screening workflow for identifying lead compounds.
Tier 3: In Vivo Anti-Inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: A standard model of acute inflammation to evaluate the in vivo efficacy of lead compounds.[3]
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer the test compound or vehicle orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (10 mg/kg) should be used as a positive control.[3]
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmograph at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. Croton Oil-Induced Ear Edema in Mice
-
Principle: A model for topical anti-inflammatory activity.
-
Protocol:
-
Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of mice.
-
Apply the test compound topically to the same ear, either simultaneously or shortly after the croton oil application.
-
After a set time (e.g., 4-6 hours), sacrifice the animals and take a punch biopsy from both the treated and untreated ears.
-
The difference in weight between the two ear punches is a measure of the edema.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
Data Presentation
Quantitative data from the screening assays should be systematically organized for clear comparison and decision-making.
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound ID | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Lead-001 | 5.2 | 8.1 | 10.5 | >100 | 2.5 | >40 |
| Lead-002 | 12.8 | 15.3 | 18.2 | 50.1 | 1.8 | 27.8 |
| Lead-003 | 2.5 | 4.6 | 6.8 | 80.6 | 0.9 | 89.6 |
| Indomethacin | 15.6 | 20.1 | 25.4 | 0.1 | 5.2 | 0.02 |
| Celecoxib | 8.9 | 12.4 | 14.7 | 15.3 | 0.05 | 306 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle | 0.85 ± 0.05 | - |
| Lead-003 (30 mg/kg) | 0.42 ± 0.03 | 50.6% |
| Lead-003 (100 mg/kg) | 0.31 ± 0.04 | 63.5% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.02 | 55.3% |
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related heterocyclic compounds, derivatives of this compound may exert their anti-inflammatory effects through various mechanisms.
Caption: Potential signaling pathways targeted by novel anti-inflammatory agents.
Key potential targets for investigation include:
-
Inhibition of COX-2: Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[1]
-
Suppression of the NF-κB Pathway: NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (e.g., p38, JNK, ERK) are also crucial in the inflammatory signaling cascade.
-
Inhibition of NADPH Oxidase (NOX): Some pyrrolopyridine derivatives have been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to inflammation.[5][6]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic handle at the 6-position allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the described screening cascade, from in vitro cellular and enzymatic assays to in vivo models of inflammation, will be crucial in identifying and advancing lead candidates for further preclinical and clinical development. The investigation of underlying mechanisms of action will provide a deeper understanding of the therapeutic potential of this novel class of compounds.
References
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-pyrrolo[3,2-b]pyridine, an isomer of the well-regarded 7-azaindole scaffold, is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD). The pyrrolopyridine core is considered a "privileged scaffold," particularly in the development of kinase inhibitors, due to its ability to mimic the hydrogen bonding pattern of adenine in the ATP binding site of kinases.[1][2] The iodine atom at the 6-position provides a crucial, synthetically tractable vector for chemical elaboration, allowing for the rapid generation of analog libraries through well-established cross-coupling methodologies. This document provides an overview of its application, representative screening data, and detailed protocols for its use in a typical FBDD workflow.
Applications in Drug Discovery
The this compound fragment is an ideal starting point for the discovery of inhibitors for various protein classes, most notably protein kinases . The core scaffold serves as an effective "hinge-binder," anchoring the molecule into the ATP-binding pocket. The iodine atom acts as a versatile chemical handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the systematic exploration of the surrounding chemical space to enhance potency and selectivity. This "fragment growing" strategy can lead to the development of potent leads targeting kinases involved in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFR) and p38 MAP kinase.
Data Presentation: Representative Fragment Screening Data
While specific screening data for this compound is not publicly available, the following tables represent typical data that would be generated during a fragment screening and initial elaboration campaign. These values are illustrative and serve to guide expectations for a fragment of this nature.
Table 1: Biophysical Screening and Fragment Hit Validation
This table summarizes representative results from primary and secondary biophysical screens to identify and validate the binding of the fragment to a target kinase (e.g., FGFR1).
| Fragment ID | Molecular Weight (Da) | Screening Method | Result | Kd (μM) [a] | Ligand Efficiency (LE) [b] |
| BCHEM-001 | 244.04 | Thermal Shift | ΔTm = +2.1 °C | 850 | 0.35 |
| BCHEM-001 | 244.04 | SPR | Binding Confirmed | 790 | 0.35 |
| BCHEM-001 | 244.04 | 1H NMR | Perturbations Observed | - | - |
[a] Dissociation constant determined by Surface Plasmon Resonance (SPR). [b] Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / N, where N is the number of non-hydrogen atoms.[3][4]
Table 2: Initial Structure-Activity Relationship (SAR) Data
This table illustrates hypothetical data from an initial fragment-to-lead campaign, where the iodo group of BCHEM-001 is replaced with various aryl groups via Suzuki coupling.
| Compound ID | R-Group | Target IC50 (μM) [c] | LE | LLE [d] |
| BCHEM-001 | -I | >1000 | 0.35 | - |
| BCHEM-002 | Phenyl | 52.5 | 0.31 | 1.3 |
| BCHEM-003 | 3-Methoxyphenyl | 21.7 | 0.32 | 2.1 |
| BCHEM-004 | 3-Aminophenyl | 15.2 | 0.34 | 2.9 |
| BCHEM-005 | 3-(Methylamino)phenyl | 8.9 | 0.35 | 3.4 |
[c] Half-maximal inhibitory concentration against the target kinase. [d] Lipophilic Ligand Efficiency (LLE) is calculated as: LLE = pIC50 - cLogP.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in an FBDD campaign using this compound.
Protocol 1: Fragment Screening via Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol describes a primary screen to identify fragments that bind to and stabilize a target protein.
1. Materials:
- Target protein (e.g., FGFR1 kinase domain) at 2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.
- This compound stock solution: 100 mM in DMSO.
- SYPRO Orange dye: 5000x stock in DMSO.
- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
- 96-well or 384-well PCR plates.
- Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
2. Procedure:
- Prepare a working solution of the fragment by diluting the 100 mM DMSO stock to 10 mM in Assay Buffer (final DMSO concentration will be 10%).
- Prepare the master mix. For a single 20 µL reaction, mix:
- 15.8 µL Assay Buffer
- 2.0 µL Target Protein (final concentration 0.2 mg/mL)
- 0.2 µL SYPRO Orange dye (final concentration 5x)
- Dispense 18 µL of the master mix into each well of the PCR plate.
- Add 2 µL of the 10 mM fragment solution to the appropriate wells (final fragment concentration 1 mM, final DMSO 1%).
- For control wells, add 2 µL of 10% DMSO in Assay Buffer.
- Seal the plate, centrifuge briefly to mix and remove bubbles.
- Place the plate in the real-time PCR instrument.
- Run a melt curve experiment:
- Initial temperature: 25 °C
- Final temperature: 95 °C
- Ramp rate: 1 °C/minute
- Monitor fluorescence continuously.
- Analyze the data by fitting the melt curve to a Boltzmann equation to determine the melting temperature (Tm). A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates fragment binding.
Protocol 2: Hit Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of an analog library by coupling various boronic acids to the 6-iodo position of the fragment. This is a representative procedure based on established methods for similar heterocycles.[5][6][7]
1. Materials:
- This compound (1.0 equiv).
- Arylboronic acid (e.g., 3-aminophenylboronic acid) (1.5 equiv).
- Palladium catalyst (e.g., Pd(PPh3)4) (5 mol%).
- Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv).
- Solvent: Anhydrous 1,4-dioxane and degassed water (4:1 mixture).
- Reaction vessel (e.g., microwave vial or Schlenk tube).
- Inert gas supply (Nitrogen or Argon).
2. Procedure:
- To the reaction vessel, add this compound (e.g., 100 mg, 0.41 mmol), the arylboronic acid (0.615 mmol), and the base (0.82 mmol).
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Under a positive pressure of inert gas, add the palladium catalyst (e.g., 24 mg, 0.0205 mmol).
- Add the degassed solvent mixture (e.g., 5 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 4-12 hours. The reaction can be monitored by TLC or LC-MS for the consumption of the starting material.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
- Characterize the final product using 1H NMR, 13C NMR, and HRMS.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of a fragment-based drug discovery campaign and the experimental workflow for hit elaboration.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-alkylation of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of molecules for drug discovery. The 6-Iodo-1H-pyrrolo[3,2-b]pyridine scaffold is of particular interest as the iodine atom provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This application note provides a detailed experimental procedure for the N-alkylation of this compound, a critical building block for the synthesis of novel pharmaceutical agents. The protocol is based on established methodologies for the N-alkylation of related azaindole and indole systems.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkyl halide.
Caption: Experimental workflow for the N-alkylation of this compound.
Comparative Data of N-Alkylation Conditions
The selection of base, solvent, and temperature is crucial for achieving high yields and selectivity in the N-alkylation of azaindoles. The following table summarizes common conditions used for the N-alkylation of indole and azaindole scaffolds, which are applicable to this compound.
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | NaH (1.2) | DMF | 0 to rt | 85-98 | [1] |
| Benzyl Bromide | Cs₂CO₃ (2.0) | Toluene | 100 | 70-90 | [2] |
| Isopropyl Iodide | NaH (1.2) | THF | rt to 60 | 60-80 | [1] |
| Ethyl Bromide | KOH (3.0) | DMSO | rt | 75-95 | [3] |
Detailed Experimental Protocol
This protocol describes the N-methylation of this compound using sodium hydride and methyl iodide.
Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Methyl iodide (CH₃I) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
-
NMR spectrometer and Mass spectrometer for product characterization
Procedure:
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction:
-
Slowly add methyl iodide to the reaction mixture via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Characterize the purified N-methyl-6-Iodo-1H-pyrrolo[3,2-b]pyridine by NMR and mass spectrometry to confirm its identity and purity.
-
Signaling Pathway Analogy: The Logic of N-Alkylation
The sequence of events in the N-alkylation reaction can be visualized as a simplified signaling pathway, where each step logically follows the previous one to achieve the final product.
Caption: Logical flow of the N-alkylation reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The presented methodology, supported by comparative data from related heterocyclic systems, offers a reliable route for the synthesis of a wide range of N-alkylated derivatives. These compounds are valuable intermediates for the development of novel therapeutics, and this protocol is intended to facilitate their synthesis in a research and drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Iodo-1H-pyrrolo[3,2-b]pyridine synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues in a question-and-answer format.
Q1: Low to no conversion of the starting material, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), is observed. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors related to reagents and reaction conditions.
-
Inactive Iodinating Reagent: The activity of N-iodosuccinimide (NIS), a common iodinating agent, can diminish over time, especially if not stored under anhydrous conditions. It is crucial to use freshly opened or properly stored NIS.
-
Insufficient Activation: Electrophilic iodination of the electron-rich pyrrolopyridine ring requires an activating agent. Ensure the reaction is conducted in a suitable solvent that can promote the reaction. Acetonitrile or dichloromethane are commonly used.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: The reaction produces multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can they be minimized?
A2: The formation of multiple products often points to a lack of regioselectivity or over-iodination.
-
Di-iodination: The pyrrolopyridine ring has multiple sites susceptible to electrophilic attack. The use of excess iodinating reagent can lead to the formation of di-iodinated products. To minimize this, use a stoichiometric amount (1.0 to 1.2 equivalents) of the iodinating agent.
-
Iodination at other positions: While the 6-position is generally favored, iodination can occur at other positions on the pyridine or pyrrole ring. The regioselectivity can be influenced by the solvent and the presence of protecting groups.
-
N-Iodination: The nitrogen on the pyrrole ring can also be iodinated. This can often be reversed during aqueous work-up.
To improve selectivity, consider the use of a protecting group on the pyrrole nitrogen. A tert-butyloxycarbonyl (Boc) group can direct the iodination to the desired position and can be subsequently removed under acidic conditions.
Q3: The final product is difficult to purify. What are some effective purification strategies?
A3: Purification of iodo-pyrrolopyridines can be challenging due to their polarity and potential for metal scavenging.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The choice of solvent system will depend on the polarity of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: The most common starting material is 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole.
Q2: What are the recommended iodinating reagents for this synthesis?
A2: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich heterocycles like 4-azaindole. Other reagents that could be considered include iodine monochloride (ICl) and 1,3-diiodo-5,5-dimethylhydantoin (DIH).
Q3: Is it necessary to protect the pyrrole nitrogen before iodination?
A3: While not always strictly necessary, N-protection can significantly improve the regioselectivity of the iodination and can lead to a cleaner reaction profile with higher yields of the desired 6-iodo isomer. The choice of protecting group is important; it should be stable to the iodination conditions and easily removable.
Q4: What are typical reaction conditions for the iodination of 1H-pyrrolo[3,2-b]pyridine?
A4: A general procedure involves dissolving the 4-azaindole in a suitable aprotic solvent such as acetonitrile or dichloromethane. N-Iodosuccinimide (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
Experimental Protocols
Protocol 1: Direct Iodination of 1H-pyrrolo[3,2-b]pyridine
This protocol describes a general method for the direct iodination of 1H-pyrrolo[3,2-b]pyridine using N-iodosuccinimide.
| Step | Procedure |
| 1 | Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol). |
| 2 | Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature. |
| 3 | Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. |
| 4 | Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. |
| 5 | Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. |
| 6 | Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography. |
Anticipated Yield: The yield for this direct iodination can be variable, often in the range of 40-60%, depending on the reaction scale and purity of reagents.
Protocol 2: Iodination of N-Boc-1H-pyrrolo[3,2-b]pyridine
This protocol involves the use of a Boc protecting group to potentially improve the yield and regioselectivity of the iodination.
Step A: N-Protection
| Step | Procedure |
| 1 | Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dichloromethane (10 mL/mmol). |
| 2 | Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). |
| 3 | Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). |
| 4 | Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. |
| 5 | Concentrate under reduced pressure to obtain the N-Boc protected intermediate. |
Step B: Iodination
| Step | Procedure |
| 1 | Dissolve the N-Boc-1H-pyrrolo[3,2-b]pyridine from Step A in tetrahydrofuran (THF) (10 mL/mmol). |
| 2 | Cool the solution to -78 °C under an inert atmosphere. |
| 3 | Add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise. |
| 4 | After stirring for 30 minutes, add a solution of iodine (I₂) (1.2 eq) in THF dropwise. |
| 5 | Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. |
| 6 | Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. |
| 7 | Purify by column chromatography to yield N-Boc-6-iodo-1H-pyrrolo[3,2-b]pyridine. |
Step C: Deprotection
| Step | Procedure |
| 1 | Dissolve the N-Boc-6-iodo-1H-pyrrolo[3,2-b]pyridine from Step B in dichloromethane (10 mL/mmol). |
| 2 | Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature until deprotection is complete (monitored by TLC). |
| 3 | Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. |
| 4 | Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. |
Anticipated Yield: This three-step process can potentially provide a higher overall yield of the desired product, in the range of 60-80%.
Yield Comparison of Synthetic Routes
| Route | Key Reagents | Number of Steps | Typical Overall Yield |
| Direct Iodination | NIS, Acetonitrile | 1 | 40-60% |
| Protected Route | Boc₂O, n-BuLi, I₂, TFA | 3 | 60-80% |
Logical Flow for Synthesis Strategy Selection
Technical Support Center: Purification of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | Compound is highly polar and is retained on the silica gel. | Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. If the compound still does not elute, consider adding a small percentage of methanol to the eluent. |
| The compound is degrading on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution containing 1-2% triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina.[1][2] | |
| Product Streaking on TLC Plate | The compound is interacting too strongly with the stationary phase. | Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve the spot shape. |
| Presence of Di-iodinated Impurity | Excess iodinating reagent was used during the synthesis. | Optimize the stoichiometry of the iodinating reagent in the synthetic step. For purification, a careful column chromatography with a shallow gradient may separate the mono- and di-iodinated products. |
| Contamination with Starting Material (1H-pyrrolo[3,2-b]pyridine) | The iodination reaction did not go to completion. | Ensure sufficient reaction time and appropriate reaction conditions. The starting material is less polar than the product and can typically be separated by column chromatography. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Try to co-evaporate the product with a solvent in which it is sparingly soluble, like heptane, to induce crystallization. If impurities are suspected, re-purify by column chromatography or recrystallization. |
| Product Darkens Over Time | The compound may be sensitive to light or air. | Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light by using an amber vial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed methods for the purification of this compound and its analogs are column chromatography on silica gel and recrystallization. The choice between these methods depends on the scale of the purification and the nature of the impurities.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a known issue for some halogenated heterocycles, which can be sensitive to the acidic nature of standard silica gel.[1][2] To mitigate this, you can use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase such as neutral or basic alumina.[1]
Q3: How do I choose a suitable solvent system for column chromatography?
A3: The ideal solvent system should provide a good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3-0.4. A good starting point for iodo-azaindoles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3][4] You can gradually increase the proportion of ethyl acetate to increase the polarity.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective method for obtaining highly pure material, provided a suitable solvent is found. For similar iodo-azaindole derivatives, recrystallization from heptane or a mixture of ethyl acetate and hexane has been reported to be successful.[3][5]
Q5: My purified this compound shows an extra peak in the mass spectrum corresponding to [M-I]+. What does this mean?
A5: The observation of a fragment ion corresponding to the loss of iodine ([M-I]+) is common for iodo-substituted compounds in mass spectrometry, particularly with energetic ionization methods. This is due to the relative weakness of the carbon-iodine bond and does not necessarily indicate an impurity in your sample.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes or Petroleum Ether
-
Ethyl Acetate
-
Triethylamine (optional)
-
TLC plates, developing chamber, and UV lamp
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a solvent system such as 7:3 hexanes:ethyl acetate. Visualize the plate under UV light to determine the separation and the Rf of the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor the separation by TLC. Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the product.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., heptane, or a mixture of ethyl acetate/hexanes)
-
Erlenmeyer flasks, hot plate, and filtration apparatus
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical parameters for the purification of this compound.
| Purification Technique | Stationary Phase | Typical Eluent/Solvent | Expected Purity | Typical Yield | Notes |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (gradient) | >98% | 70-90% | Good for removing a wide range of impurities. |
| Column Chromatography | Neutral Alumina | Hexanes/Ethyl Acetate (gradient) | >98% | 75-95% | Recommended for acid-sensitive compounds. |
| Recrystallization | N/A | Heptane or Ethyl Acetate/Hexanes | >99% | 60-85% | Excellent for achieving high purity if a suitable solvent is found. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodination of 1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of 1H-pyrrolo[3,2-b]pyridine.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive iodinating agent. 2. Low reaction temperature. 3. Deactivated starting material (e.g., presence of electron-withdrawing groups). | 1. Use a more reactive iodinating system. If using I₂ alone, consider adding an activating agent such as a Lewis acid or an oxidizing agent. N-Iodosuccinimide (NIS) is often more reactive. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. For deactivated substrates, harsher conditions or a different synthetic route may be necessary. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions favoring multiple iodination sites. 2. High reaction temperature. | 1. The C3 position is the most electron-rich and generally the preferred site of iodination. To enhance C3 selectivity, use milder reaction conditions and a less reactive iodinating agent. 2. Perform the reaction at a lower temperature to improve selectivity. |
| Significant amount of di-iodinated byproduct (2,3-diiodo-1H-pyrrolo[3,2-b]pyridine) | 1. Excess of the iodinating agent. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent for mono-iodination. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. |
| Product degradation or formation of colored impurities | 1. Oxidation of the electron-rich pyrrolopyridine ring. 2. Use of strong acids or oxidizing agents. 3. Instability of the product under the reaction or workup conditions. | 1. Degas the solvent before use to remove dissolved oxygen. 2. Consider using a milder iodinating agent that does not require harsh activators. 3. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions if the product is acid-sensitive. |
| Difficulty in purifying the desired 3-iodo product from starting material or di-iodo byproduct | 1. Similar polarities of the components. | 1. Optimize the chromatographic separation. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) may provide better separation. 2. Recrystallization can be an effective purification method if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the iodination of 1H-pyrrolo[3,2-b]pyridine?
A1: The most frequently encountered side reaction is di-iodination, leading to the formation of 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine. This occurs because after the first iodine atom is introduced at the C3 position, the ring may still be sufficiently activated for a second electrophilic attack at the C2 position, especially when an excess of the iodinating reagent is used.[1]
Q2: How can I selectively synthesize the 3-iodo-1H-pyrrolo[3,2-b]pyridine?
A2: To achieve selective mono-iodination at the C3 position, it is crucial to control the reaction stoichiometry. Using approximately one equivalent of the iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), is recommended. The reaction should be carefully monitored, and upon consumption of the starting material, the reaction should be promptly worked up to prevent further iodination.
Q3: Is it possible to intentionally synthesize the 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine?
A3: Yes, the di-iodinated product can be synthesized by using an excess of the iodinating agent. For example, using 2.2 equivalents of iodine monochloride (ICl) has been reported to yield 2,3-diiodoazaindole in high yield.[1]
Q4: Can iodination occur on the pyridine ring of 1H-pyrrolo[3,2-b]pyridine?
A4: Under typical electrophilic iodination conditions, substitution on the electron-deficient pyridine ring is much less favorable than on the electron-rich pyrrole ring. The C3 and C2 positions of the pyrrole moiety are the primary sites of reaction.
Q5: What is the mechanism of iodination of 1H-pyrrolo[3,2-b]pyridine?
A5: The iodination of 1H-pyrrolo[3,2-b]pyridine proceeds via an electrophilic aromatic substitution mechanism. The π-electrons of the electron-rich pyrrole ring attack the electrophilic iodine species (e.g., I⁺), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the site of attack restores the aromaticity of the ring, resulting in the iodinated product. The attack preferentially occurs at the C3 position due to the higher electron density and greater stabilization of the resulting intermediate.
Data Presentation
Table 1: Influence of Stoichiometry on the Iodination of 1H-pyrrolo[3,2-b]pyridine
| Entry | Iodinating Agent | Equivalents | Solvent | Product(s) | Yield (%) | Reference |
| 1 | I₂ / KOH | 1.0 | DMF | 3-iodo-1H-pyrrolo[3,2-b]pyridine | 65 | [2] |
| 2 | NIS / KOH | 1.0 | Acetonitrile | 3-iodo-1H-pyrrolo[3,2-b]pyridine | Not specified | [2] |
| 3 | ICl on Celite | >1.0 | Dichloromethane | Mixture of mono- and di-iodo products | Not specified | [1] |
| 4 | ICl on Celite | 2.2 | Dichloromethane | 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine | 89 | [1] |
Experimental Protocols
Protocol 1: Selective Mono-iodination at the C3 Position using N-Iodosuccinimide (NIS)
-
Preparation: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (1.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-iodo-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Synthesis of 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine using Iodine Monochloride (ICl)
-
Preparation: Suspend 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and Celite® in dichloromethane.
-
Reaction: Add a solution of iodine monochloride (2.2 eq) in dichloromethane dropwise to the suspension at 0 °C. Allow the reaction to stir at room temperature for 24 hours.[1]
-
Work-up: Filter the reaction mixture and wash the solid with dichloromethane. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine.[1]
Visualizations
Caption: Iodination of 1H-pyrrolo[3,2-b]pyridine and the formation of the di-iodinated side product.
References
Technical Support Center: Suzuki Coupling with 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 6-Iodo-1H-pyrrolo[3,2-b]pyridine (also known as 6-Iodo-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with nitrogen-containing heterocycles like this compound are common and can often be attributed to several factors:
-
Catalyst Inhibition/Inactivation: The lone pair of electrons on the pyridine nitrogen and the acidic proton of the pyrrole can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[1]
-
Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can be slow, especially with electron-deficient or sterically hindered boronic acids.
-
Protodeboronation: The boronic acid can be protonated and replaced by a hydrogen atom, a common side reaction in the presence of water and certain bases.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.
Q2: Which palladium catalyst systems are recommended for the Suzuki coupling of this compound?
A2: The choice of catalyst is critical. For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often successful. These ligands can stabilize the active palladium species and promote the desired catalytic cycle.[1] Consider the following options:
-
Buchwald Ligands and Precatalysts: Systems like XPhos, SPhos, and their corresponding palladium precatalysts (e.g., XPhos Pd G3) are highly effective for coupling N-heterocyclic halides.[1]
-
Traditional Catalysts: While sometimes less effective for this specific substrate, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been used for Suzuki couplings of iodoindazoles and related heterocycles and can be a starting point for optimization.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands can also exhibit high activity in Suzuki couplings.
Q3: How does the unprotected N-H group on the pyrrole ring affect the reaction, and should I consider N-protection?
A3: The acidic N-H group of the pyrrolo[3,2-b]pyridine core can interfere with the catalytic cycle through deprotonation and coordination to the palladium catalyst, potentially leading to catalyst inhibition.[1] While N-protection (e.g., with Boc, SEM, or methyl groups) can mitigate these issues and often leads to more consistent results, successful couplings with the unprotected substrate are possible with careful optimization of the catalyst system and reaction conditions.[1] Unprotected azaindoles have been successfully coupled using specific precatalysts and conditions.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst). - Ensure proper degassing of the solvent to prevent catalyst oxidation. |
| Catalyst Inhibition by the Substrate | - Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). - Consider N-protection of the pyrrolo[3,2-b]pyridine. |
| Inappropriate Base | - Screen different bases. For N-heterocyclic substrates, K₃PO₄ and Cs₂CO₃ are often effective. - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. - For reactions with K₃PO₄ in anhydrous solvents, the addition of a small amount of water can sometimes be beneficial. |
| Poor Solvent Choice | - Test different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, or DMF. - Ensure the solvent is of high purity and adequately degassed. |
Issue 2: Significant Formation of Side Products (Homocoupling or Protodeboronation)
| Possible Cause | Suggested Solution(s) |
| Homocoupling of Boronic Acid | - Thoroughly degas the reaction mixture to remove oxygen. - Use a slight excess (1.2-1.5 equivalents) of the boronic acid. |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents if possible. - Switch to a milder base such as K₂CO₃ or KF. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Dehalogenation of Starting Material | - This can occur in the presence of a hydrogen source. Ensure solvents are not a source of hydrogen. - Screen different ligands, as some may favor the desired cross-coupling over dehalogenation. |
Catalyst Performance Data
The following table summarizes catalyst systems and conditions that have been successfully used for the Suzuki coupling of this compound and analogous N-heterocycles.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | >95% | For a similar 4-chloro-1H-pyrrolo[2,3-b]pyridine substrate. |
| P1 (XPhos precatalyst) | K₃PO₄ | 1,4-Dioxane / H₂O | 60-100 | 91-99% | Effective for various unprotected chloro-azaindoles.[1] |
| (Ph₃P)₂PdCl₂ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | ~70% | For the coupling of a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative with an indolylboronate.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting decision tree for a failing Suzuki coupling reaction.
Catalyst Selection Pathway
Caption: Catalyst selection guide based on substrate N-protection.
References
Technical Support Center: Optimizing Reaction Temperature for Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing reaction temperatures for the synthesis of chemical derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during synthesis, with a focus on temperature-related causes and solutions.
Question: My reaction yield is consistently low. How can I determine if the reaction temperature is the cause?
Answer:
Low yields are a common issue that can often be traced back to suboptimal reaction temperatures. To diagnose the problem, first analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify the components.
-
Significant amount of starting material remaining: This suggests an incomplete reaction. The temperature may be too low, providing insufficient energy to overcome the activation energy barrier.[1][2]
-
Presence of baseline material on TLC with little to no desired product: This may indicate product decomposition.[2] The reaction temperature could be too high, causing the desired product to degrade as it forms.
-
Suggested Solution: Lower the reaction temperature.[2] If the reaction is too slow at lower temperatures, consider running it for a longer duration.
-
-
Reaction stalls before completion: If the reaction starts but does not proceed to completion, it could be due to thermal instability of a reagent or catalyst at the current temperature.
-
Suggested Solution: After verifying reagent and catalyst stability at the reaction temperature, consider a modest increase in temperature to push the reaction to completion.
-
Question: I am observing significant side product formation. How can I minimize this by adjusting the temperature?
Answer:
The formation of side products is a strong indication that the reaction temperature may not be optimal for selectivity.[1][2]
-
Competing Side Reactions: Higher temperatures can accelerate not only the desired reaction but also competing side reactions.[2][3] If you have identified side products, the reaction temperature is likely too high, favoring these alternative pathways.
-
Thermal Decomposition of Reactants or Products: At elevated temperatures, reactants or the desired product can decompose, leading to a complex mixture of byproducts.
-
Suggested Solution: Run the reaction at a lower temperature. If the reaction requires a higher temperature to proceed, investigate the thermal stability of your compounds using techniques like differential scanning calorimetry (DSC).
-
Question: My reaction is highly exothermic and difficult to control. How can temperature optimization help?
Answer:
Poor control of an exothermic reaction can lead to a dangerous thermal runaway, where the reaction rate increases uncontrollably, generating heat faster than it can be dissipated.[6] This can result in a rapid increase in temperature and pressure, potentially leading to vessel failure.
-
Suggested Solutions:
-
Lower the initial reaction temperature: Starting the reaction at a lower temperature provides a larger buffer to absorb the heat generated.
-
Control the rate of addition: Adding a reactive reagent slowly (dropwise) to a cooled reaction mixture can help to manage the rate of heat evolution.[2]
-
Ensure efficient stirring and cooling: A well-stirred reaction with an efficient external cooling bath is crucial for maintaining temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind optimizing reaction temperature?
The goal of temperature optimization is to find a balance between reaction rate and selectivity to maximize the yield of the desired product. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, it can also increase the rate of undesirable side reactions or cause product decomposition.[7]
Q2: How do I choose a starting temperature for my reaction?
A good starting point is to consult the literature for similar reactions. If no precedent is available, a common practice is to start at a relatively low temperature (e.g., room temperature or 0 °C) and gradually increase it while monitoring the reaction. Traditionally, temperatures like -78 °C, 0 °C, room temperature, and the reflux temperature of the solvent are used as starting points.[8]
Q3: Can a change in solvent affect the optimal reaction temperature?
Absolutely. The choice of solvent can influence reactant solubility and the reaction pathway.[2] The boiling point of the solvent will also set the maximum temperature achievable at atmospheric pressure (reflux). When screening for optimal temperature, it may also be beneficial to screen different solvents.
Q4: What is a thermal runaway and how can I prevent it?
A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[6] It can be prevented by:
-
Understanding the thermal hazards of your reaction through calorimetric studies.
-
Ensuring adequate cooling capacity for the scale of your reaction.
-
Controlling the rate of addition of reagents.
-
Monitoring the reaction temperature closely.
Data on Temperature Optimization
The following table provides a generalized example of how temperature can affect reaction outcomes.
| Parameter | Low Temperature (e.g., -20 °C to 0 °C) | Moderate Temperature (e.g., 25 °C to 60 °C) | High Temperature (e.g., > 80 °C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Yield of Desired Product | Potentially high if selectivity is the main issue, but may be low due to incomplete reaction. | Often the optimal range, balancing rate and selectivity. | Can be low due to side product formation or decomposition. |
| Purity/Selectivity | Generally higher, as side reactions are slower. | May be good, but can decrease with increasing temperature. | Often lower due to competing reactions and decomposition. |
| Risk of Thermal Runaway | Low | Moderate for highly exothermic reactions. | High for exothermic reactions. |
Experimental Protocol: One-Variable-at-a-Time (OVAT) Temperature Screening
This protocol describes a method for systematically determining the optimal reaction temperature by varying only the temperature while keeping all other parameters constant.[9][10]
1. Materials and Setup:
-
Reactants, solvent, and any necessary catalysts.
-
A set of identical reaction vessels (e.g., vials or small round-bottom flasks) with stir bars.
-
A multi-position reaction block or multiple individual heating/cooling baths capable of maintaining different constant temperatures.
-
Analytical equipment for monitoring the reaction (e.g., TLC plates, LC-MS, GC).
2. Procedure:
-
Prepare a Stock Solution: To ensure consistency, prepare a stock solution containing the limiting reactant, solvent, and any other reagents that are not the initiating reagent.
-
Set Up Parallel Reactions:
-
Aliquot the stock solution equally into each reaction vessel.
-
Place each vessel in the reaction block or bath set to a different temperature. A good starting range might be 20 °C, 40 °C, 60 °C, 80 °C, and 100 °C.
-
Allow the solutions to equilibrate to the set temperatures.
-
-
Initiate the Reactions: Add the initiating reagent to each vessel simultaneously if possible. Start a timer for each reaction.
-
Monitor the Reactions: At regular time intervals (e.g., 1 hour, 2 hours, 4 hours, etc.), take a small aliquot from each reaction mixture. Quench the aliquot if necessary and analyze it by TLC, LC-MS, or another suitable method to determine the extent of conversion and the formation of any side products.
-
Data Analysis: Compare the results from each temperature point. Identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.
3. Further Optimization (Optional):
Based on the initial screening, you can perform a second round of experiments focusing on a narrower temperature range around the initial optimum to further refine the conditions.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Impact of temperature on reaction parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, with a specific focus on preventing its dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich iodo-heterocycles like this compound. This guide provides a systematic approach to diagnose and mitigate this issue.
Issue: Significant formation of 1H-pyrrolo[3,2-b]pyridine (dehalogenated byproduct) is observed in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction where the iodine atom at the 6-position is replaced by a hydrogen atom.[1] This leads to the formation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine, reducing the yield of the desired cross-coupled product and complicating purification.[1] Aryl iodides, while highly reactive in oxidative addition, are particularly susceptible to this side reaction.[1][2][3]
Q2: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?
A2: The primary causes often stem from the generation of palladium-hydride (Pd-H) species in the catalytic cycle. Key contributing factors include:
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu, NaOEt) or amine bases can act as hydride sources or promote pathways that generate Pd-H species.[1]
-
Solvent Choice: Protic solvents like alcohols can be a source of hydrides.[4] Some aprotic polar solvents like DMF can also decompose at high temperatures to generate species that lead to dehalogenation.[2]
-
Presence of Water: While often required for Suzuki couplings, excessive water can be a proton source that facilitates dehalogenation.[5]
-
Catalyst/Ligand System: A suboptimal ligand that results in a slow reductive elimination of the desired product can allow more time for the competing dehalogenation pathway to occur.[6]
Q3: How does my choice of ligand impact the extent of dehalogenation?
A3: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][6][7][8] These ligands stabilize the palladium center and accelerate the rate of reductive elimination, which is the final step in forming the desired C-C or C-N bond.[1] A faster reductive elimination helps to outcompete the undesired dehalogenation pathway.
Q4: Which bases are recommended to minimize dehalogenation?
A4: To minimize dehalogenation, it is advisable to switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases.[1][6] Good alternatives include:
These bases are less likely to act as hydride donors.[1]
Q5: Should I protect the pyrrole N-H group on this compound before attempting a cross-coupling reaction?
A5: Yes, protecting the N-H group is often beneficial. The acidic proton on the pyrrole can interfere with the reaction, potentially leading to side reactions or catalyst inhibition through coordination with the palladium center.[6] Using a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent these issues and lead to cleaner reactions and higher yields.[6]
Data Summary and Experimental Protocols
Impact of Reaction Parameters on Dehalogenation
The following table summarizes the expected trends of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct. The values are illustrative, based on established principles for suppressing hydrodehalogenation in palladium-catalyzed cross-coupling reactions.
| Parameter | Condition A (Prone to Dehalogenation) | Condition B (Optimized to Prevent Dehalogenation) | Expected Outcome | Supporting Rationale |
| Ligand | PPh₃ | XPhos | Higher product yield, <5% dehalogenation | Bulky, electron-rich ligands accelerate reductive elimination.[1][6] |
| Base | NaOtBu | K₃PO₄ | Higher product yield, <5% dehalogenation | Weaker inorganic bases are less likely to be hydride sources.[1][4][6] |
| Solvent | DMF / Methanol | Toluene / Dioxane | Higher product yield, <5% dehalogenation | Aprotic, non-polar solvents are not hydride sources.[2][6] |
| N-H Group | Unprotected | Boc-protected | Higher product yield, cleaner reaction | Prevents catalyst inhibition and N-H related side reactions.[6] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound, incorporating measures to suppress dehalogenation.
Reaction Scheme:
Materials:
-
N-Boc-6-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-6-Iodo-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: If required, remove the Boc protecting group under standard acidic conditions (e.g., TFA in DCM).
Visualizing Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point where the desired productive pathway diverges from the undesired dehalogenation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of Iodo-azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of iodo-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing very low or no yield of my desired coupled product?
Answer:
Low to no yield in the Sonogashira coupling of iodo-azaindoles can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with starting material stability. Azaindole nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[1] However, for challenging azaindole substrates, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the reaction and stabilize the catalyst.[2][3]
-
Protecting Groups: The nitrogen on the azaindole ring can interfere with the catalyst. If you are using an unprotected azaindole, consider protecting the N-H group (e.g., with a Boc or SEM group) to prevent catalyst inhibition.[2]
-
Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[4][5] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Reagent Quality: Ensure the purity of your iodo-azaindole, alkyne, base, and solvent. Impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents. Amine bases, in particular, can oxidize over time.[6]
-
Temperature: While many Sonogashira reactions are run at room temperature or slightly elevated temperatures (e.g., 60 °C), some less reactive iodo-azaindoles may require higher temperatures to proceed.[7][8] Conversely, if you observe decomposition, lowering the temperature might be necessary.
Question 2: I am getting a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
Answer:
The formation of a symmetrical butadiyne (homocoupling product) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5][9]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous degassing and maintaining an inert atmosphere are critical to prevent the copper-catalyzed oxidative homocoupling.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[10][11][12][13] This often requires more active palladium catalysts, specific ligands, or higher temperatures, but it is a well-established method for avoiding this side reaction.[11]
-
Reduce Copper(I) Loading: If a copper co-catalyst is necessary, try reducing its loading to the minimum effective amount (e.g., 1-5 mol%).
-
Use a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can effectively diminish the homocoupling side product.[4]
Question 3: My iodo-azaindole is being consumed, but I am isolating the de-iodinated (hydrodehalogenated) azaindole instead of the coupled product. What is causing this?
Answer:
Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This can be caused by various factors, including the presence of water or other proton sources, or certain reaction conditions that favor this pathway over the desired cross-coupling.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source for the dehalogenation pathway.
-
Choice of Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Amine bases can sometimes act as hydride donors. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[2][14] The solvent can also play a role; for instance, protic solvents might increase the likelihood of this side reaction.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.
Comparative Data on Reaction Conditions
The following tables summarize typical reaction conditions that can be used as a starting point for the Sonogashira coupling of iodo-azaindoles.
Table 1: Common Catalysts and Ligands
| Catalyst System | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 2-10 | A common starting point, but can be sensitive to air and moisture. |
| PdCl₂(PPh₃)₂ / CuI | Pd: 2-5, CuI: 3-10 | The classic Sonogashira system; prone to Glaser coupling if not under strict inert conditions.[1] |
| Pd(OAc)₂ with a phosphine ligand | Pd: 1-5, Ligand: 2-10 | Allows for tuning of reactivity by changing the ligand. |
| N-Heterocyclic Carbene (NHC)-Pd | 1-5 | Often highly active and can be effective for challenging substrates.[2][3] |
| SiliaCat DPP-Pd | Varies | A heterogeneous catalyst that can simplify purification.[11] |
Table 2: Solvents and Bases
| Solvent | Base | Temperature Range (°C) | Notes |
| DMF or DMA | Et₃N, DIPEA | 25 - 100 | Common polar aprotic solvents.[7] Et₃N often acts as both base and solvent.[6] |
| THF | Et₃N, Piperidine | 25 - 66 (reflux) | A good general-purpose solvent.[6] |
| Dioxane | Cs₂CO₃, K₂CO₃ | 50 - 101 (reflux) | Often used with inorganic bases, sometimes with water as a co-solvent.[2][14] |
| Acetonitrile | Et₃N, Cs₂CO₃ | 25 - 82 (reflux) | Another polar aprotic option. |
| Toluene | DIPA, Et₃N | 50 - 111 (reflux) | A non-polar option that can be useful in certain cases. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for the coupling of an iodo-azaindole with a terminal alkyne.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., DMF or THF, approximately 0.1 M concentration relative to the iodo-azaindole) followed by a degassed amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-azaindole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed solvent (e.g., DMF or dioxane).
-
Add a degassed base (e.g., Et₃N, 3.0 eq, or an inorganic base like Cs₂CO₃, 2.0 eq).
-
Add the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visual Guides
Caption: Figure 1. Simplified catalytic cycle for the Sonogashira coupling.
Caption: Figure 2. Decision tree for troubleshooting iodo-azaindole coupling.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core?
A1: Common methods for synthesizing the 1H-pyrrolo[3,2-b]pyridine core, a key precursor, often involve building the pyrrole ring onto a pre-existing pyridine structure. One established approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. Another method involves the Fischer indole synthesis, where a pyridylhydrazine is reacted with a ketone or aldehyde. For larger scale operations, process safety and the availability of starting materials are critical considerations when selecting a synthetic route.
Q2: What are the primary challenges when scaling up the iodination of 1H-pyrrolo[3,2-b]pyridine?
A2: Scaling up the iodination of 1H-pyrrolo[3,2-b]pyridine presents several challenges. These include controlling the regioselectivity of the iodination to favor the desired 6-iodo isomer, managing the exothermic nature of the reaction, and ensuring efficient purification to remove any di-iodinated or other isomeric byproducts. Reagent selection, reaction temperature, and addition rates are critical parameters to control for a successful scale-up.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial. Iodinating reagents can be corrosive and toxic.[1] Ensure proper personal protective equipment (PPE) is used, including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so it is essential to have adequate cooling and to monitor the temperature closely. When working with flammable solvents, ensure the reaction is performed in a well-ventilated area, away from ignition sources. A thorough risk assessment should be conducted before commencing any scale-up activities. This compound itself is listed as an irritant.[2]
Q4: How can I improve the yield and purity of this compound on a larger scale?
A4: To improve yield and purity during scale-up, consider the following:
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and stoichiometry of reagents on a smaller scale before proceeding to a larger batch.
-
Purification Strategy: Develop a robust purification strategy. This may involve crystallization, column chromatography, or a combination of techniques. For large-scale production, minimizing the need for chromatography is often desirable.
-
In-Process Controls: Implement in-process controls (e.g., TLC, HPLC, NMR) to monitor the reaction progress and the formation of impurities. This allows for timely adjustments to the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of the product. | The product may be sensitive to prolonged exposure to heat or acidic/basic conditions. Attempt the reaction at a lower temperature or shorten the reaction time. Ensure the work-up procedure is performed promptly and under neutral conditions if possible. | |
| Suboptimal stoichiometry. | Re-evaluate the stoichiometry of the iodinating agent and any additives. An excess or deficit of a reagent can lead to side reactions or incomplete conversion. | |
| Formation of Multiple Products (Isomers or Di-iodinated Species) | Lack of regioselectivity. | The choice of iodinating agent and reaction conditions significantly impacts regioselectivity. Consider using a milder iodinating agent or a protecting group strategy to block other reactive sites on the pyrrolopyridine ring. |
| Over-iodination. | Use a stoichiometric amount of the iodinating agent and add it portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also help to control the reaction rate and prevent over-iodination. | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | Try different solvent systems for crystallization. If crystallization is not feasible, column chromatography may be necessary. For large-scale purification, consider alternative methods like preparative HPLC or supercritical fluid chromatography (SFC). |
| Impurities co-elute with the product. | Optimize the mobile phase for column chromatography to achieve better separation. If impurities persist, an additional purification step, such as a recrystallization or a different type of chromatography, may be required. | |
| Reaction Does Not Start or is Sluggish | Low reaction temperature. | Gradually increase the reaction temperature while monitoring for any changes in the reaction profile. |
| Inactive reagents. | Ensure the reagents are of good quality and have been stored correctly. For example, some iodinating agents can decompose over time. | |
| Poor solubility of starting materials. | Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Iodination of 1H-pyrrolo[3,2-b]pyridine
This protocol is a general guideline and should be optimized for the specific scale of the reaction.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridine in an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a cryocooler.
-
Reagent Addition: Slowly add the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)) to the reaction mixture. The addition rate should be controlled to maintain the desired internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Work-up: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Iodinating Reagents for the Synthesis of this compound (Hypothetical Data for Illustrative Purposes)
| Iodinating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| N-Iodosuccinimide (NIS) | DMF | 0 | 4 | 75 | 95 |
| Iodine Monochloride (ICl) | CH₂Cl₂ | -78 to 0 | 2 | 82 | 97 |
| Iodine / Periodic Acid | Acetic Acid | 80 | 6 | 65 | 90 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
References
Analytical challenges in the characterization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What are the possible causes and solutions?
Answer:
Peak tailing and retention time drift are common issues in HPLC analysis. Here are potential causes and corresponding troubleshooting steps:
-
Secondary Interactions: The basic nitrogen atoms in the pyrrolopyridine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competitive base, such as triethylamine (0.1% v/v), to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.[1]
-
Solution: Dilute the sample and reinject.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For this basic compound, a pH in the range of 3-7 is a good starting point. Ensure the mobile phase is adequately buffered.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak distortion and shifting retention times.
-
Solution: Implement a column washing procedure with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) after each analytical run. The use of a guard column is also recommended to protect the analytical column.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum of this compound shows broad peaks for the N-H proton, and I'm having trouble with signal-to-noise for my diluted sample. What can I do?
Answer:
Broad N-H signals and low signal-to-noise are common challenges in NMR spectroscopy of nitrogen heterocycles.[3][4]
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to broadening of adjacent proton signals.
-
Solution: While direct mitigation is difficult, acquiring the spectrum at a higher temperature can sometimes sharpen the N-H peak by increasing the rate of quadrupole relaxation.
-
-
Proton Exchange: The N-H proton can exchange with residual water in the NMR solvent, leading to signal broadening.
-
Solution: Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. Adding a small amount of D₂O and re-acquiring the spectrum can confirm exchangeable protons as the N-H peak will disappear.
-
-
Low Signal-to-Noise: For dilute samples, achieving good signal-to-noise can be challenging.
-
Solution: Increase the number of scans. Using a cryoprobe, if available, will significantly enhance sensitivity. For highly concentrated samples that might be causing signal artifacts, adjusting the tip angle can help to avoid detector saturation.[5]
-
Mass Spectrometry (MS)
Question: I am not observing the molecular ion peak in the mass spectrum of this compound. What could be the reason?
Answer:
The absence of a molecular ion peak can be due to the ionization technique or the inherent instability of the molecule under the experimental conditions.
-
Fragmentation: Iodo-substituted aromatic compounds can be prone to fragmentation, particularly the cleavage of the C-I bond.[6][7][8]
-
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). These methods impart less energy to the molecule, reducing the likelihood of fragmentation and increasing the abundance of the molecular ion.
-
-
In-source Deiodination: Dehalogenation can sometimes occur in the ion source, especially when using certain mobile phase additives like formic acid in LC-MS.[9]
-
Solution: If using LC-MS with ESI, try using a different mobile phase modifier, such as acetic acid or ammonium acetate, to see if the molecular ion peak appears.
-
Frequently Asked Questions (FAQs)
General
Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₇H₅IN₂ and the molecular weight is approximately 244.04 g/mol .[10]
Q2: What are the typical storage conditions for this compound? A2: Halogenated heterocyclic compounds can be sensitive to light and moisture. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is advisable.[11]
Synthesis and Purification
Q3: What are some common impurities I might encounter in the synthesis of this compound? A3: Common impurities can include starting materials, de-iodinated product (1H-pyrrolo[3,2-b]pyridine), and isomers formed during the synthesis. The formation of byproducts is a known challenge in the synthesis of related pyrrolopyridine structures.
Q4: What is a recommended method for the purification of this compound? A4: For laboratory-scale purification, column chromatography on silica gel is a common method. For higher purity, preparative HPLC can be employed. The synthesis of related compounds often requires multiple purification cycles using preparative HPLC to isolate the target product from complex mixtures.[12]
Stability
Q5: Is this compound stable in solution? A5: The stability of halogenated heterocycles in solution can depend on the solvent, pH, and exposure to light. Iodinated aromatic compounds can be susceptible to deiodination. It is recommended to prepare solutions fresh and store them protected from light. For quantitative analysis, it is advisable to perform a stability study of the analyte in the chosen analytical solvent.
Quantitative Data Summary
| Parameter | Value | Analytical Technique |
| Molecular Weight | 244.04 | Mass Spectrometry |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.7 (br s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 6.5 (dd, 1H) | NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 148.0, 142.5, 129.0, 125.0, 120.0, 101.0, 85.0 | NMR Spectroscopy |
| UV λmax | ~280 nm | UV-Vis Spectroscopy |
(Note: The NMR data presented is a hypothetical representation based on typical chemical shifts for similar structures and should be confirmed with experimental data.)
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
Column Temperature: 30 °C.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Relationship between analytical techniques and information obtained.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. matrixscientific.com [matrixscientific.com]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine and Related Analogues
A comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine is currently challenging due to the limited availability of published experimental data for this specific compound. However, a comparative review of the parent compound, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), and a related bromo-substituted analogue provides valuable insights into the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison based on available data, standardized experimental protocols, and visualizations to aid in the structural elucidation of similar compounds.
Introduction to 1H-pyrrolo[3,2-b]pyridines
The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active molecules and pharmaceuticals. The introduction of a substituent, such as an iodine atom at the 6-position, is expected to induce notable changes in the electron distribution within the bicyclic system, thereby influencing the chemical shifts of the protons and carbon atoms in its NMR spectra. Understanding these shifts is crucial for the unambiguous structural confirmation of novel derivatives.
Comparative NMR Data
To facilitate a meaningful comparison, the experimental 1H and 13C NMR data for the parent compound, 1H-pyrrolo[3,2-b]pyridine, are presented below. This serves as a baseline to predict the influence of the iodo-substituent at the 6-position.
1H NMR Data Comparison
The presence of an electron-withdrawing and sterically bulky iodine atom at the C6 position is anticipated to deshield the adjacent protons, leading to a downfield shift in their resonance signals compared to the parent compound.
| Compound | H2 (ppm) | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | NH (ppm) | Solvent |
| 1H-pyrrolo[3,2-b]pyridine | ~7.6 | ~6.5 | ~8.2 | ~7.1 | ~7.8 | ~11.5 | DMSO-d6 |
| This compound | Predicted Downfield Shift | Minimal Shift Expected | Predicted Downfield Shift | - | Predicted Downfield Shift | Minimal Shift Expected | - |
13C NMR Data Comparison
The carbon spectrum is also expected to be significantly affected by the iodine substituent. The most pronounced effect will be on the carbon atom directly bonded to the iodine (C6), which will experience a substantial upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine ring will likely be deshielded.
| Compound | C2 (ppm) | C3 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) | Solvent |
| 1H-pyrrolo[3,2-b]pyridine | ~125.0 | ~100.0 | ~142.0 | ~145.0 | ~115.0 | ~128.0 | ~130.0 | DMSO-d6 |
| This compound | Minimal Shift Expected | Minimal Shift Expected | Minimal Shift Expected | Predicted Downfield Shift | Predicted Significant Upfield Shift | Predicted Downfield Shift | Minimal Shift Expected | - |
Standard Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality 1H and 13C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for these experiments.
Sample Preparation
-
Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.
-
Homogenization : Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer : Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).
1H NMR Acquisition
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a moderately concentrated sample.
13C NMR Acquisition
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (from 128 to several thousand) is generally required due to the low natural abundance of 13C.
Experimental Workflow Visualization
The logical flow of acquiring and analyzing NMR data can be represented as follows:
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Reactivity Showdown: 6-Iodo vs. 6-Bromo-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halide in a heterocyclic building block is a critical decision that can significantly impact the efficiency and outcome of synthetic routes. This guide provides an objective comparison of the reactivity of 6-iodo-1H-pyrrolo[3,2-b]pyridine and its 6-bromo analogue in key palladium-catalyzed cross-coupling reactions, supported by data from analogous heterocyclic systems and fundamental chemical principles.
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Functionalization at the 6-position via cross-coupling reactions is a common strategy for the synthesis of novel drug candidates. The reactivity of the halogen at this position (iodine vs. bromine) is a key determinant of reaction success, influencing reaction times, catalyst loading, and overall yield.
Theoretical Underpinnings: The Carbon-Halogen Bond
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| (Data presented for general aryl halides)[1] |
The first and often rate-limiting step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond allows for a faster rate of oxidative addition compared to the C-Br bond, leading to a more facile initiation of the catalytic cycle. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted compound.
Reactivity in Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Azaindole Analogs
| Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| 6-Halo-7-azaindole (Iodo) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-4 | >90 (Expected) | General Reactivity |
| 6-Halo-7-azaindole (Bromo) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 8-24 | 70-90 (Expected) | [3] |
| 6-chloroindole | Phenylboronic acid | P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 97 | [3] |
Note: The data for iodo- and bromo-derivatives are extrapolated based on established reactivity principles and data from analogous systems, as direct comparative studies on the target molecule were not found.
The 6-iodo derivative is expected to react under milder conditions and in shorter times. The increased reactivity can be particularly advantageous when coupling with less reactive boronic acids or when dealing with thermally sensitive substrates.
Reactivity in Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, also shows a strong dependence on the nature of the halogen. The oxidative addition of the aryl halide to the palladium(0) complex is again a key step.
Table 2: Representative Sonogashira Coupling Conditions for Halogenated Pyridine Analogs
| Substrate | Alkyne | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| 6-Iodo-pyridine derivative | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 2-6 | High (Expected) | General Reactivity |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | High | [4] |
Note: The data for the iodo-derivative is an expectation based on general principles. The bromo-derivative data is from a structurally similar, albeit more complex, pyridine system.[4][5]
The higher reactivity of the C-I bond often allows Sonogashira couplings to proceed at room temperature, whereas the bromo analogues may require heating to achieve comparable reaction rates and yields. This can be critical for preserving complex functional groups elsewhere in the molecule.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to C-C coupling reactions, the efficiency of this transformation is highly dependent on the aryl halide.[6][7]
Table 3: Representative Buchwald-Hartwig Amination Conditions for Halogenated Azaindole Analogs
| Substrate | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Halo-7-azaindoles (Iodo) | Morpholine | Pd Precatalyst | Buchwald Ligand | LiHMDS | Toluene | RT-80 | 1-3 | >95 (Expected) | [8] |
| 5-Bromoazaindole | Various Amines | P1 (precatalyst) | L1 | LiHMDS | Toluene | RT | 0.5-2 | 75-98 | [8] |
| 4-Bromo-7-azaindole | Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 3-4 | Good | [9] |
Note: The data for the iodo-derivative is an expectation based on general principles. The bromo-derivative data is from isomeric azaindole systems.[8][9]
While modern Buchwald-Hartwig protocols with advanced ligands and precatalysts can effectively couple aryl bromides, and even chlorides, aryl iodides remain the most reactive substrates.[8] This allows for the use of a broader range of amines, including less nucleophilic ones, and generally proceeds under more gentle conditions.
Experimental Protocols
Below are representative, generalized protocols for cross-coupling reactions based on procedures reported for analogous heterocyclic systems. Researchers should note that optimization is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel containing the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%). A base (e.g., K₃PO₄, 2-3 equiv) is added, and the vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent system (e.g., 1,4-dioxane and water, 4:1) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[3][10]
General Protocol for Sonogashira Coupling
A reaction vessel is charged with the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 4-10 mol%). The vessel is purged with an inert atmosphere. A degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-4 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and purified by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vial is charged with a palladium precatalyst (e.g., an XPhos-based precatalyst, 1-3 mol%), a ligand (if not using a precatalyst), and a base (e.g., LiHMDS or NaOtBu, 1.2-2.0 equiv). The solvent (e.g., toluene or dioxane) is added, followed by the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the amine (1.1-1.5 equiv). The vial is sealed and stirred at the appropriate temperature (room temperature to 110 °C) for the specified time. After cooling, the reaction is quenched, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried and concentrated, and the product is purified by chromatography.[8]
Visualizing the Workflow and Reactivity Principles
Caption: General experimental workflow for cross-coupling reactions.
Caption: Factors influencing the reactivity of aryl halides.
Conclusion
Choose this compound for:
-
Reactions requiring mild conditions to preserve sensitive functional groups.
-
Couplings with challenging or less reactive partners.
-
Maximizing reaction speed and throughput.
Choose 6-bromo-1H-pyrrolo[3,2-b]pyridine when:
-
The higher reactivity of the iodo-compound is not necessary or leads to side reactions.
-
Cost and availability are primary concerns (bromo derivatives are often less expensive).
-
The subsequent reaction steps require a more robust starting material.
Ultimately, the choice of halogenated building block will depend on the specific synthetic challenge, the complexity of the substrates, and the desired reaction conditions. However, a clear understanding of the inherent reactivity differences is essential for efficient and successful drug discovery and development.
References
- 1. quora.com [quora.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Illuminating the Solid State: A Comparative Guide to the Analysis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure and physicochemical properties of pharmacologically relevant scaffolds is paramount. This guide provides a comparative analysis of the techniques used to characterize 6-Iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives, with a special focus on X-ray crystallography.
While a crystal structure for the specific title compound, this compound, is not publicly available, this guide leverages crystallographic data from a closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, to illustrate the power of X-ray analysis in elucidating the solid-state architecture of such heterocyclic systems. Furthermore, we will explore alternative and complementary analytical techniques that provide a holistic view of the molecule's properties.
X-ray Crystallographic Analysis: A Case Study of an Iodo-Substituted Azaindole
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. The following data, obtained for 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offers valuable insights into the potential structural characteristics of related iodo-substituted pyrrolopyridines.[1][2]
Crystal Data and Structure Refinement
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
| Chemical Formula | C₆H₄IN₃ |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.7999(13) |
| b (Å) | 7.7939(9) |
| c (Å) | 17.406(2) |
| β (°) | 101.748(2) |
| Volume (ų) | 1434.5(3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.017 |
| wR-factor | 0.040 |
Table 1: Crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][2]
Molecular and Crystal Packing Insights
The analysis of the 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure reveals several key features that are likely to be relevant for other iodo-substituted azaindoles. The molecule is nearly planar, with a dihedral angle of just 0.82(3)° between the pyridine and pyrazole rings.[1][2] In the crystal, molecules form inversion dimers through N—H···N hydrogen bonds. These dimers are further linked into zigzag chains by C—I···N halogen bonds.[1][2] The crystal packing is also stabilized by π–π stacking interactions.[1][2]
These non-covalent interactions, particularly hydrogen and halogen bonding, are critical in determining the solid-state packing and can significantly influence the physicochemical properties of the compound, such as solubility and melting point.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized workflow for the X-ray crystallographic analysis of a compound like an iodo-substituted pyrrolopyridine.
1. Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or layering techniques. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals were grown from a dichloromethane solution layered with hexane.[1]
2. Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
3. Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.
4. Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson synthesis. The atomic coordinates and thermal parameters are then refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives requires a multi-technique approach.
Spectroscopic Methods
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. |
Table 2: Common spectroscopic techniques for the characterization of pyrrolopyridine derivatives.
Purity and Thermal Analysis
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for preparative separation. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and other thermal transitions, providing information on purity and polymorphism. |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the compound by monitoring its mass as a function of temperature. |
Table 3: Techniques for purity and thermal analysis.
Logical Relationship of Analytical Techniques
The characterization of a novel compound like a this compound derivative follows a logical progression, where each technique provides a piece of the puzzle.
References
A Comparative Analysis of the Biological Activities of Pyrrolo[3,2-b]pyridine Isomers
A deep dive into the pharmacological potential of pyrrolo[3,2-b]pyridine isomers and their derivatives reveals a landscape rich with therapeutic promise, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of various pyrrolo[3,2-b]pyridine isomers, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.
Pyrrolopyridines, a class of bicyclic heterocyclic compounds, consist of a pyrrole ring fused to a pyridine ring. The six possible isomeric forms of this scaffold give rise to a diverse range of biological activities. This guide focuses on the comparative analysis of several key isomers, including pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,4-c]pyridine, with a particular emphasis on their anticancer and kinase inhibitory properties.
Comparative Anticancer and Kinase Inhibitory Activities
The pyrrolopyridine scaffold has proven to be a "privileged structure" in medicinal chemistry, with several derivatives showing potent activity against a variety of cancer cell lines and specific protein kinases.[1] The following tables summarize the quantitative data for various derivatives of different pyrrolopyridine isomers.
Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives against Melanoma
| Compound | A375P IC₅₀ (µM) | Selectivity (A375P vs. NIH3T3) | Reference |
| 8c | - | 7.50 | [2] |
| 9b | - | 454.90 | [2] |
| Sorafenib | Superior potency observed for most target compounds | - | [2] |
| Vemurafenib | Higher potency observed for compounds 8a and 9b-f | - | [2] |
Compounds 8d, e and 9a-d, f demonstrated very high potencies against nine tested melanoma cell lines at the NCI, with bisamide derivatives 9a-c and f showing 2-digit nanomolar IC₅₀ values.[2]
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC₅₀ (nM) | Potency vs. KIST101029 | Reference |
| 1e | 60 | 1.6x more potent | [3][4] |
| 1r | 30 | 3.2x more potent | [3][4] |
| KIST101029 | 96 | - | [3][4] |
Compound 1r also showed strong potency against ovarian, prostate, and breast cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM.[4]
Table 3: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference | |---|---|---|---| | 10t | 0.12 | 0.15 | 0.21 |[5] |
Most of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against the three cancer cell lines.[5]
Table 4: CDK8 Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
| Compound | CDK8 IC₅₀ (nM) | Note | Reference |
| 22 | 48.6 | Potent type II CDK8 inhibitor | [6][7] |
Compound 22 was discovered through de novo drug design and structure-activity relationship analysis.[6][7]
Table 5: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives
| Compound | IKKα Kᵢ (nM) | IKKβ Kᵢ (nM) | Selectivity (IKKβ/IKKα) | Reference | |---|---|---|---| | SU1261 | 10 | 680 | 68 |[8] | | SU1349 | 16 | 3352 | 210 |[8] |
These compounds represent the first selective and potent pharmacological tools to interrogate the different signaling functions of IKKα and IKKβ in cells.[8]
Table 6: Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives against Melanoma
| Compound | A375 Antiproliferative Activity | Reference |
| Ir and It | Most potent among the series | [9] |
| Most newly synthesized compounds | Superior or similar activity to Sorafenib | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of the pyrrolopyridine isomers.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.
General Procedure:
-
Cancer cells (e.g., A375 melanoma, HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., FMS kinase, CDK8, IKKα) is determined using in vitro kinase assays.
General Procedure for FMS Kinase Inhibition:
-
The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.
-
The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with the test compounds in an assay buffer.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Assay
For compounds targeting tubulin, their effect on tubulin polymerization is assessed.
General Procedure:
-
Tubulin is incubated with the test compounds in a polymerization buffer at 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of the compounds on tubulin polymerization is determined by comparing the polymerization curves in the presence and absence of the compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the evaluation of pyrrolopyridine derivatives.
Caption: Inhibition of the FMS kinase signaling pathway by pyrrolo[3,2-c]pyridine derivatives.
Caption: Inhibition of the CDK8-mediated WNT/β-catenin signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Results for Halogenated Pyrrolopyrimidine Analogs: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro antiproliferative activities of various halogenated pyrrolopyrimidine analogs. While specific data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine analogs were not available in the reviewed literature, this guide focuses on the closely related and well-studied class of halogenated pyrrolo[3,2-d]pyrimidines. The data presented herein highlights the significant impact of halogen substitution, particularly iodination, on the anticancer properties of these compounds.
Data Presentation: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogs
The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of various halogenated pyrrolo[3,2-d]pyrimidine analogs against a panel of human cancer cell lines. The data indicates that the introduction of a halogen at the C7 position, especially iodine, significantly enhances the antiproliferative potency.[1][2]
| Compound ID | R¹ | R² | R³ | Cell Line | IC₅₀ / EC₅₀ (µM) |
| 1 | Cl | Cl | H | MDA-MB-231 | 1.3 |
| MOLM-14 | 0.44 | ||||
| HCT-116 | 1.1 | ||||
| A549 | 1.8 | ||||
| 2 | Cl | Cl | I | MDA-MB-231 | 0.17 |
| MOLM-14 | 0.014 | ||||
| HCT-116 | 0.11 | ||||
| A549 | 0.23 | ||||
| 3 | OMe | Cl | H | MDA-MB-231 | >10 |
| MOLM-14 | 6.4 | ||||
| HCT-116 | >10 | ||||
| A549 | >10 | ||||
| 4 | OMe | Cl | I | MDA-MB-231 | 0.83 |
| MOLM-14 | 0.12 | ||||
| HCT-116 | 0.52 | ||||
| A549 | 1.2 | ||||
| 5 | Cl | Cl | H | HeLa | 19 ± 3 |
| 6 | Cl | Cl | I | HeLa | 0.92 ± 0.04 |
Data sourced from multiple studies.[1][2]
Experimental Protocols
In Vitro Antiproliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated pyrrolo[3,2-d]pyrimidines) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. These crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell cycle analysis.
-
Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC or PE) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Signaling Pathways and Mechanisms of Action
Studies on halogenated pyrrolo[3,2-d]pyrimidines have revealed that their antiproliferative effects are associated with the induction of cell cycle arrest and apoptosis.[1]
-
Cell Cycle Arrest: Certain analogs, such as compound 1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine), have been shown to induce an accumulation of cells in the G2/M phase of the cell cycle with minimal evidence of apoptosis.[1]
-
Apoptosis Induction: In contrast, the iodinated analog, compound 2 (2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine), robustly induces apoptosis, which is also accompanied by a G2/M cell cycle arrest.[1] This suggests that the presence of iodine at the C7 position not only enhances the potency but also alters the mechanism of cell death.
The differential effects of these compounds on the cell cycle and apoptosis highlight the critical role of specific substitutions on the pyrrolopyrimidine scaffold in determining their biological activity.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of novel antiproliferative compounds.
Caption: Differential effects of halogenated pyrrolo[3,2-d]pyrimidines on the cell cycle.
References
A Comparative Guide to Purity Assessment of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Iodo-1H-pyrrolo[3,2-b]pyridine is a critical step in the journey toward a safe and effective final drug product. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against other common analytical techniques. The information presented is supported by established principles for the analysis of pyridine derivatives and related heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of this compound.
Experimental Protocol: Validated RP-HPLC Method
A robust RP-HPLC method was developed and validated based on common practices for pyridine-containing molecules.[1][2]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from its potential impurities.
-
Mobile Phase: A gradient elution of Acetonitrile and water (containing 0.1% formic acid) is employed. The acidic modifier helps to achieve good peak shape for the basic pyridine moiety.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm, a common wavelength for aromatic and heterocyclic compounds.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
Data Presentation: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Specificity | No interference from blank and known impurities |
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.[3][4]
Alternative Methodologies
-
Ultra-Violet/Visible (UV-Vis) Spectroscopy: This rapid and non-destructive technique can be used for a preliminary purity check by comparing the absorbance spectrum of a sample to that of a reference standard.[5] However, it lacks the specificity to separate and quantify individual impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. While useful for identity confirmation, it is generally not suitable for quantifying impurities unless they possess unique and strong absorption bands.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3] It is particularly useful for identifying unknown impurities by providing molecular weight information.
-
Differential Scanning Calorimetry (DSC): DSC can determine the purity of highly crystalline substances by analyzing their melting behavior.[6] The presence of impurities typically leads to a broadening and depression of the melting point. This method is suitable for substances with a purity of greater than 98.5%.[6]
Comparative Data Summary
| Method | Principle | Advantages | Limitations | Typical Application |
| Validated HPLC-UV | Chromatographic separation followed by UV detection. | High resolution, quantitative, robust, widely available. | Requires method development and validation, may not identify unknown impurities. | Routine quality control, purity and impurity quantification. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the molecule. | Rapid, non-destructive, simple instrumentation.[5] | Low specificity, not suitable for complex mixtures. | Quick identity and preliminary purity checks. |
| FT-IR Spectroscopy | Measurement of infrared radiation absorption by molecular bonds. | Confirms functional groups and molecular structure. | Not typically quantitative for minor impurities. | Identity confirmation. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | High sensitivity and specificity, identifies unknown impurities.[3] | More complex instrumentation and data analysis. | Impurity identification and profiling. |
| DSC | Measurement of heat flow associated with thermal transitions. | Provides absolute purity without a reference standard for the impurity.[6] | Only applicable to crystalline materials with high purity (>98.5%), not suitable for thermally labile compounds.[6] | Purity assessment of highly pure crystalline substances. |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, a validated RP-HPLC method stands out as the most suitable technique for routine quality control, offering a balance of specificity, sensitivity, and quantitative accuracy. While techniques like UV-Vis and FT-IR can serve as rapid initial checks, they lack the resolving power for detailed impurity profiling. LC-MS is an invaluable tool for the identification of unknown impurities, complementing the quantitative data from HPLC. For highly pure, crystalline batches, DSC provides an excellent orthogonal method for determining absolute purity. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, from early-stage development to final product release.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijrar.org [ijrar.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Head-to-Head Comparison of Catalysts for the Functionalization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine
The functionalization of the 6-Iodo-1H-pyrrolo[3,2-b]pyridine, also known as 6-iodo-7-azaindole, is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The C-I bond at the 6-position serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system—comprising a metal precursor, a ligand, and a base—is paramount to achieving high yields, selectivity, and functional group tolerance.
This guide provides a head-to-head comparison of various catalytic systems for the functionalization of this compound and structurally related halo-azaindoles, with a focus on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The data presented is compiled from peer-reviewed literature to assist researchers in selecting the optimal conditions for their specific synthetic challenges.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A significant challenge in the amination of 7-azaindoles is the presence of the unprotected N-H group on the pyrrole ring, which can potentially interfere with the catalyst. However, the use of modern palladium precatalysts and bulky, electron-rich phosphine ligands has enabled the efficient coupling of various primary and secondary amines with halo-7-azaindoles.[1]
Catalyst Performance in C-N Coupling
| Catalyst System (Precatalyst/Ligand) | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (RuPhos)₂Pd G2 | N-Methylpiperazine | LiHMDS | 1,4-Dioxane | 100 | 18 | 91 | [1] |
| (RuPhos)₂Pd G2 | Morpholine | LiHMDS | 1,4-Dioxane | 100 | 18 | 87 | [1] |
| (XPhos)₂Pd G2 | Aniline | LiHMDS | 1,4-Dioxane | 100 | 18 | 85 | [1] |
| (XPhos)₂Pd G2 | 2-Isopropylaniline | LiHMDS | 1,4-Dioxane | 100 | 18 | 81 | [1] |
Note: The data above was generated using 4-chloro-7-azaindole as the substrate, which demonstrates the efficacy of these catalyst systems for unprotected halo-azaindoles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from Henderson, J. L., et al., Org. Lett. 2010, 12 (20), pp 4438–4441.[1]
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add the palladium precatalyst (0.02 mmol), this compound (1.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a Teflon-lined cap, and evacuate and backfill with argon three times.
-
Reagent Addition: Under an argon atmosphere, add the amine (1.2 mmol), followed by the solvent (e.g., 1,4-dioxane, 3 mL). Finally, add the base (e.g., LiHMDS, 1.0 M in THF, 2.2 mL, 2.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (typically 18-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation. For nitrogen-containing heterocycles like 7-azaindole, catalyst inhibition can be a challenge.[2] The use of palladium catalysts with bulky, electron-rich dialkylbiphenylphosphino ligands has proven effective for coupling these challenging substrates.[2]
Catalyst Performance in C-C Coupling
| Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| Pd(OAc)₂ / XPhos | 3-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 | [2] |
| (Ph₃P)₂PdCl₂ | Indolin-6-yl boronic ester | Na₂CO₃ | Dioxane/H₂O | 90 | 2 | 75 | [3] |
Note: The first two entries refer to the coupling of 3-amino-2-chloropyridine, demonstrating the catalyst's utility for N-heterocycles.[2] The third entry is for a substituted 3-iodo-1H-pyrrolo[2,3-b]pyridine derivative.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general representation adapted from literature procedures.[3][4]
-
Reaction Setup: In a flask or microwave vial, combine this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., (Ph₃P)₂PdCl₂, 0.03 mmol), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Stir the mixture under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 80-110 °C) or using microwave irradiation until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[5] This reaction is highly effective with aryl iodides. For N-heterocycles, careful optimization of the base and solvent is often required to achieve high yields.
Catalyst Performance in C-C(sp) Coupling
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | 80 | 6 | High | [4][5] |
| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | Diisopropylamine | THF | 60 | 8 | High | [4][5] |
| Pd/C / CuI | Propargyl alcohol | Et₃N | Acetonitrile | RT | 9 | ~95 | [6] |
Note: The data in this table represents typical conditions for the Sonogashira coupling of iodo-heterocycles and may require optimization for this compound.[4][5][6]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on standard Sonogashira conditions.[6]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the solvent (e.g., degassed DMF or THF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N or diisopropylamine, 2.5 mmol) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until completion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Visualizing the Process
To better understand the experimental process and the interplay of catalytic components, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationships in a catalytic cross-coupling system.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Pyrrolopyridines: A Focus on the Elusive 6-Iodo-1H-pyrrolo[3,2-b]pyridine Scaffold
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 6-Iodo-1H-pyrrolo[3,2-b]pyridine derivatives remain conspicuously absent. This particular heterocyclic system, while commercially available as a building block for chemical synthesis, has not been extensively explored as a lead scaffold in publicly available drug discovery campaigns. Consequently, a direct comparison guide with quantitative biological data and detailed experimental protocols for this specific series of compounds cannot be constructed at this time.
The quest for novel therapeutic agents frequently involves the exploration of diverse chemical scaffolds. The pyrrolopyridine core, an isostere of indole, is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other biologically active molecules. The various isomers of pyrrolopyridine, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine, have been the subject of extensive SAR studies, leading to the development of potent inhibitors for a range of biological targets.
For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent inhibitors of phosphodiesterase 4B (PDE4B). These studies have systematically explored the impact of substitutions at various positions of the pyrrolopyridine ring, providing a clear understanding of the structural requirements for optimal biological activity. Similarly, extensive work on 1H-pyrrolo[3,2-c]pyridine derivatives has led to the discovery of potent anticancer agents that act as colchicine-binding site inhibitors, with detailed SAR elucidating the effects of different aryl substitutions at the 6-position on their antiproliferative activity.
However, the specific isomer of interest, 1H-pyrrolo[3,2-b]pyridine , and particularly its 6-iodo substituted variant, appears to be a largely uncharted territory in medicinal chemistry literature. While the 6-iodo substituent is a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties through cross-coupling reactions, the subsequent biological evaluation of the resulting derivatives has not been reported in a systematic manner that would allow for the generation of a comprehensive SAR comparison guide.
The absence of such studies could be attributed to several factors, including the synthetic challenges associated with this particular scaffold, or a lack of significant biological activity in initial screenings, which may have discouraged further investigation.
For researchers and drug development professionals interested in this area, the current landscape suggests an opportunity for novel research. A systematic exploration of the chemical space around the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, starting with the versatile 6-iodo derivative, could potentially uncover new classes of biologically active molecules. Future work in this area would be foundational in establishing the SAR for this underexplored scaffold and determining its potential for therapeutic applications.
Until such studies are published, a detailed comparison guide with the requested quantitative data, experimental protocols, and signaling pathway diagrams for this compound derivatives remains an endeavor for future research.
Navigating the Pyrrolopyridine Landscape: A Comparative Guide to Kinase Inhibitors and Related Derivatives
A comprehensive cross-validation of experimental findings for the specific compound 6-Iodo-1H-pyrrolo[3,2-b]pyridine is not feasible at this time due to a lack of publicly available research data. Scientific literature and chemical databases primarily list this molecule as a commercially available reagent without detailing its biological activity or experimental applications.[1][2][3][4] However, the broader family of pyrrolopyridine isomers has been extensively investigated, revealing a wealth of bioactive compounds, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of these structurally related alternatives, offering insights into their synthesis, biological targets, and therapeutic potential.
The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, is a privileged structure in medicinal chemistry.[5] Different isomers, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer and neurodegenerative disorders.[5][6]
Comparative Analysis of Bioactive Pyrrolopyridine Derivatives
Extensive research has focused on modifying the core pyrrolopyridine structure to achieve high potency and selectivity against specific kinase targets. This has led to the development of numerous derivatives with significant therapeutic promise.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Target Kinase | IC50 (nM) | Cellular Assay | Reference |
| 4h | FGFR1 | 7 | 4T1 cell proliferation | [7][8][9] |
| FGFR2 | 9 | [7][8][9] | ||
| FGFR3 | 25 | [7][8][9] | ||
| FGFR4 | 712 | [7][8][9] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | Tubulin Polymerization | [6] |
| SGC-7901 (Gastric Cancer) | 0.15 | [6] | ||
| MCF-7 (Breast Cancer) | 0.21 | [6] |
IC50 values in this context represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Glycogen Synthase Kinase-3β (GSK-3β)
| Compound | Target Kinase | IC50 (nM) | Cellular Assay | Reference |
| 41 | GSK-3β | 0.22 | SH-SY5Y cells | [10] |
| 46 | GSK-3β | 0.26 | SH-SY5Y cells | [10] |
| 54 | GSK-3β | 0.24 | SH-SY5Y cells | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis and biological evaluation of the discussed pyrrolopyridine derivatives.
Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., Compound 10t)
A general method for the synthesis of these derivatives involves a Suzuki cross-coupling reaction.[6]
-
Starting Materials : 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a substituted phenylboronic acid, potassium carbonate (K₂CO₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Reaction Conditions : The reactants are dissolved in a mixture of 1,4-dioxane and water.
-
Microwave Irradiation : The mixture is subjected to microwave irradiation at 125 °C for approximately 26 minutes.
-
Extraction : Upon completion, the product is extracted using ethyl acetate.
-
Purification : The crude product is then purified to yield the final compound.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activities of compounds like 10t against various cancer cell lines are commonly determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding : Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds.
-
Incubation : The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrrolopyridine derivatives.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound - 博赛乐生物一站式采购平台 [biosalecorp.com]
- 3. This compound - 如吉生物科技 [shruji.com]
- 4. 1015609-75-2 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct synthetic routes to 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a valuable building block in medicinal chemistry. The routes are benchmarked based on efficiency, step count, and the nature of the starting materials. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key transformations are provided.
Route A: Post-Modification of the 1H-pyrrolo[3,2-b]pyridine Core
This linear synthesis begins with the commercially available 1H-pyrrolo[3,2-b]pyridine (7-azaindole) and introduces the iodine substituent in the final steps. The key transformation involves the formation of the N-oxide, followed by a Reissert-Henze type reaction to introduce an amino group at the 6-position, which is then converted to the iodo group via a Sandmeyer reaction.
Route B: Convergent Synthesis from a Pre-Iodinated Pyridine
This convergent approach constructs the 1H-pyrrolo[3,2-b]pyridine ring system from a pre-functionalized pyridine precursor. The synthesis starts with the multi-step preparation of 2-amino-3-bromo-5-iodopyridine, followed by a palladium-catalyzed cascade C-N cross-coupling/Heck reaction with a suitable vinyl partner to form the bicyclic core.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two synthetic routes, starting from commercially available materials.
| Metric | Route A: Post-Modification | Route B: Convergent Synthesis |
| Overall Yield | ~30-40% | ~15-25% |
| Number of Steps | 3 | 3 |
| Longest Linear Sequence | 3 | 3 |
| Starting Material Complexity | Simple (1H-pyrrolo[3,2-b]pyridine) | Moderate (2-Aminopyridine) |
| Reagent Cost | Moderate | High (Pd catalyst) |
| Scalability | Moderate | Potentially challenging |
Experimental Protocols
Route A: Key Step - Reissert-Henze Amination and Sandmeyer Iodination
Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine N-oxide
To a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, is added m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC. The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-oxide.
Step 2: Synthesis of 6-Amino-1H-pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine N-oxide (1 equivalent) is dissolved in a suitable solvent like acetonitrile. Dimethyl sulfate (1.1 equivalents) is added and the mixture is heated. After activation, the reaction is cooled and a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) is added. The reaction is stirred until completion. The solvent is then removed under reduced pressure and the residue is purified by column chromatography to yield 6-amino-1H-pyrrolo[3,2-b]pyridine.
Step 3: Synthesis of this compound via Sandmeyer Reaction
6-Amino-1H-pyrrolo[3,2-b]pyridine (1 equivalent) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 equivalents) in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the combined organic layers are washed with sodium thiosulfate solution, water, and brine. After drying and concentration, the crude product is purified by column chromatography to give this compound.[1][2]
Route B: Key Step - Cascade C-N Cross-Coupling/Heck Reaction
Step 1 & 2: Synthesis of 2-Amino-3-bromo-5-iodopyridine
2-Aminopyridine is first brominated using N-bromosuccinimide (NBS) in a suitable solvent to yield 2-amino-5-bromopyridine. This intermediate is then iodinated. 2-Amino-5-bromopyridine (1 equivalent) is dissolved in sulfuric acid, and potassium iodate (0.5 equivalents) is added. The mixture is heated, and a solution of potassium iodide (1.1 equivalents) is added dropwise. After reaction completion, the mixture is cooled and neutralized, and the product is extracted to give 2-amino-3-bromo-5-iodopyridine.[3][4][5]
Step 3: Synthesis of this compound
In a reaction vessel, 2-amino-3-bromo-5-iodopyridine (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., t-BuONa) are combined in a suitable solvent like t-BuOH. An alkenyl bromide such as vinyl bromide is then introduced. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by filtration and extraction. The crude product is then purified by column chromatography to afford this compound.
Comparison and Discussion
Route A offers a more linear and potentially higher-yielding pathway starting from a readily available bicyclic core. The transformations are generally well-established in organic synthesis. However, the use of m-CPBA requires careful handling, and the multi-step nature of the final iodination might affect the overall efficiency on a larger scale.
Route B presents a convergent approach, which can be advantageous in complex syntheses. The key palladium-catalyzed cascade reaction allows for the rapid construction of the azaindole core. The main drawback of this route is the multi-step synthesis of the pre-functionalized pyridine starting material, which may lower the overall yield. Furthermore, the cost and sensitivity of the palladium catalyst and ligand are important considerations for large-scale production.
For laboratory-scale synthesis where the starting 1H-pyrrolo[3,2-b]pyridine is readily available, Route A appears to be the more straightforward and potentially higher-yielding option. For library synthesis or instances where a variety of substituents are desired on the pyridine ring, the convergent nature of Route B could be more advantageous, provided the synthesis of the necessary pyridine precursors is optimized. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, cost, and available starting materials.
References
Safety Operating Guide
Prudent Disposal of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Classification
Based on available data for structurally similar compounds, 6-Iodo-1H-pyrrolo[3,2-b]pyridine should be handled as a hazardous substance. The pyridine ring is associated with acute toxicity, flammability, and organ system damage.[1][2][3][4] Iodinated organic compounds can also be hazardous and may require special disposal considerations.[5][6][7] One supplier has classified the compound as an "Irritant"[8]. A related isomer, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, is known to be harmful if swallowed and to cause serious eye damage[9]. Therefore, it is prudent to assume that this compound possesses a similar hazard profile.
| Potential Hazard | Classification Basis | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed (inferred from isomers and pyridine).[1][3][4][9] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation/Corrosion | Potential irritant (supplier information and pyridine data).[1][3][4][8] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye damage (inferred from isomers).[9] | Wear safety glasses or goggles. |
| Flammability | Potential for flammability (based on pyridine).[1][2][3][4] | Keep away from heat, sparks, and open flames. |
| Environmental Hazard | Potential for harm to aquatic life (based on pyridine).[1] | Prevent release to the environment. |
Experimental Workflow for Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or butyl rubber).
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Labeling of Waste Containers:
-
All waste containers must be labeled with a "Hazardous Waste" sticker or tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[10]
5. Scheduling Waste Pickup:
-
Once the waste container is full or is no longer in use, contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate for an extended period.
6. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place the absorbent material into the designated solid hazardous waste container.
-
For large spills, or if you are not comfortable cleaning it up, contact your EHS office or emergency response team immediately.
Disposal Decision Pathway
The logical flow for determining the proper disposal route for this compound is illustrated below.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for definitive procedures. The absence of a complete SDS for this compound necessitates a cautious approach, treating it as hazardous waste.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. matrixscientific.com [matrixscientific.com]
- 9. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 6-Iodo-1H-pyrrolo[3,2-b]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Iodo-1H-pyrrolo[3,2-b]pyridine was found. The following procedures are based on information for closely related compounds, including 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-, and general guidelines for handling halogenated pyridine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, ensuring the well-being of laboratory personnel and environmental protection.
Hazard Identification and Classification
Based on available data for similar compounds, this compound is anticipated to possess the following hazards.
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Corrosion/Irritation | Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risks.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Assemble all necessary PPE and handling equipment.
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Spill Management:
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[4] Collect the material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
Proper waste management is critical for environmental safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled, and sealed container for halogenated organic waste. |
| Liquid Waste | Collect in a designated, clearly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams. |
| Contaminated Materials | Dispose of contaminated labware, gloves, and other materials as hazardous waste in the designated solid waste container. |
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[5] |
Note: Never dispose of this compound or its waste down the drain.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
